molecular formula C37H34N2Na2O9S3 B7801889 Brilliant Blue FCF CAS No. 2650-18-2; 3844-45-9

Brilliant Blue FCF

Cat. No.: B7801889
CAS No.: 2650-18-2; 3844-45-9
M. Wt: 792.9 g/mol
InChI Key: SGHZXLIDFTYFHQ-UHFFFAOYSA-L
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Description

Brilliant Blue is an organic molecular entity.
Erioglaucine A disodium salt is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]").

Properties

IUPAC Name

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate
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InChI

InChI=1S/C37H36N2O9S3.2Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2
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InChI Key

SGHZXLIDFTYFHQ-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C37H34N2Na2O9S3
Record name BRILLIANT BLUE FCF
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Related CAS

25305-78-6 (Parent)
Record name Brilliant Blue
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DSSTOX Substance ID

DTXSID2020189
Record name FD&C Blue No. 1
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Molecular Weight

792.9 g/mol
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Physical Description

Dry Powder; Liquid; NKRA, Reddish-blue powder or granules, Water soluble powder that appears metallic and dark-purple to bronze; [Sax], Reddish-violet powder or granules with metallic luster.
Record name Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2)
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Record name BRILLIANT BLUE FCF
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Record name FD&C Blue 1
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Solubility

In water, 30 mg/mL (3.0X10+4 mg/L), In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL, Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution, Soluble in ether
Record name Brilliant Blue
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Color/Form

Reddish-violet powder or granules with a metallic luster, Dark-purple to bronze powder with metallic luster

CAS No.

3844-45-9, 2650-18-2; 3844-45-9
Record name Brilliant Blue
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Record name Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2)
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Record name Dihydrogen (ethyl)[4-[4-[ethyl(3-sulphonatobenzyl)]amino]-2'-sulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, disodium salt
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Record name DISODIUM N-ETHYL-N-4-((4-(ETHYL((3-SULFOPHENYL)METHYL)AMINO)PHENYL)(2-SULFOPHENYL)METHYLENE)-2,5-CYCLOHEXADIEN-1-YLIDENE)-3-SULFOBENZENEMETHANAMINIUM
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Melting Point

283 °C (decomposes)
Record name Brilliant Blue
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Foundational & Exploratory

The Core Mechanism of Brilliant Blue FCF in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of Brilliant Blue FCF (BBF) in neuronal cells. BBF, a synthetic organic compound used as a colorant in foods and other substances, has garnered significant scientific interest for its neuroprotective properties. This document details its molecular targets, the signaling pathways it modulates, and its ultimate effects on neuronal function and survival, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: P2X7 Receptor Antagonism

The primary mechanism of action of this compound in neuronal cells is the antagonism of the P2X7 receptor (P2X7R) .[1][2][3][4] The P2X7R is an ATP-gated ion channel, and its overactivation by high concentrations of extracellular ATP, often released during cellular stress or injury, leads to a cascade of detrimental effects, including excitotoxicity, inflammation, and ultimately, neuronal cell death.[3]

BBF, along with its close structural analog Brilliant Blue G (BBG), acts as a non-competitive antagonist of the P2X7R. By binding to the receptor, it prevents the influx of cations like Ca2+ and Na+, thereby mitigating the downstream pathological events. Furthermore, some evidence suggests that BBF can also selectively inhibit the pannexin-1 (Panx1) channel , which is functionally coupled to the P2X7R and plays a role in ATP release and inflammasome activation.

Modulation of Downstream Signaling Pathways

The antagonism of the P2X7R by BBF initiates a series of changes in intracellular signaling cascades that are critical for neuronal survival and function. The most prominently affected pathways are the extracellular signal-regulated kinase (ERK) and the glycogen synthase kinase-3β (GSK3β) pathways.

  • Inhibition of the ERK Pathway: Pathological conditions like ischemic stroke can lead to the over-activation of the ERK pathway, contributing to neuronal injury. Studies have shown that BBF significantly reduces the phosphorylation of ERK (p-ERK), thereby inhibiting this pro-apoptotic signaling cascade.

  • Activation of the PI3K/Akt/GSK3β Pathway: BBF promotes the phosphorylation of GSK3β at its serine-9 residue (pSer9-GSK3β), which is an inhibitory phosphorylation. This inactivation of GSK3β, a kinase involved in apoptosis and neurotoxicity, is a key neuroprotective mechanism. The upstream regulation of this process involves the phosphatidylinositol 3-kinase (PI3K)/Akt pathway , as the protective effects of BBF are abolished by PI3K inhibitors.

The interplay of these pathways is crucial for the neuroprotective effects of BBF, leading to a reduction in neuronal apoptosis and an enhancement of cell survival.

Key Cellular and Physiological Effects

The molecular and signaling effects of BBF translate into significant neuroprotective outcomes at the cellular and physiological levels:

  • Neuroprotection against Ischemic Injury: In models of ischemic stroke, such as middle cerebral artery occlusion (MCAO) in rats, BBF has been demonstrated to reduce infarct volume, decrease cerebral edema, and improve neurological and behavioral outcomes. It also protects neuronal cells from chemical hypoxia-induced cell death in vitro.

  • Anti-inflammatory Effects: By blocking the P2X7R, BBF and its analogs can suppress neuroinflammation. This is achieved by inhibiting the activation of microglia, the resident immune cells of the central nervous system, and reducing the production of pro-inflammatory cytokines. This anti-inflammatory action is also linked to the inhibition of the NLRP1 and NLRP3 inflammasomes, multi-protein complexes that play a key role in the inflammatory response.

  • Preservation of Blood-Brain Barrier Integrity: In the context of spinal cord injury, BBG has been shown to reduce the permeability of the blood-spinal cord barrier, which is crucial for preventing the infiltration of harmful substances into the neural tissue.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the effects of this compound and its analog, Brilliant Blue G.

ParameterValueCell/SystemReference
IC₅₀ for Panx1 Channel Inhibition 0.27 µMXenopus oocytes expressing Panx1
IC₅₀ for P2X7R Inhibition (BBG) 10 nM (rat), 200 nM (human)HEK293 cells expressing P2X7R

Table 1: Inhibitory Concentrations of this compound and G

TreatmentEffect on Cell Viability (%)Effect on LDH Release (%)Cell LineReference
Control 100100HT22
Iodoacetic Acid (IAA) (10 µM) ~50>200HT22
IAA + BBF (5 µM) IncreasedDecreasedHT22
IAA + BBF (10 µM) Significantly IncreasedSignificantly DecreasedHT22

Table 2: In Vitro Neuroprotective Effects of BBF against Chemical Hypoxia

TreatmentEffect on p-ERK ExpressionEffect on pSer9-GSK3β ExpressionCell/Animal ModelReference
Ischemic Injury IncreasedDecreasedHT22 cells, MCAO rats
Ischemic Injury + BBF Significantly DecreasedSignificantly IncreasedHT22 cells, MCAO rats

Table 3: Effects of BBF on Key Signaling Molecules

TreatmentNeurological Score ImprovementInfarct Volume ReductionAnimal ModelReference
MCAO --Rats
MCAO + BBF Significant ImprovementSignificant ReductionRats

Table 4: In Vivo Neuroprotective Effects of BBF in an Ischemic Stroke Model

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of BBF and typical experimental workflows.

BBF_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺/Na⁺ Influx P2X7R->Ca_influx PI3K PI3K P2X7R->PI3K BBF This compound BBF->P2X7R Inhibits ERK p-ERK Ca_influx->ERK Inflammation Neuroinflammation Ca_influx->Inflammation Akt Akt PI3K->Akt GSK3b p-GSK3β (inactive) Akt->GSK3b Apoptosis Neuronal Apoptosis ERK->Apoptosis Survival Neuronal Survival GSK3b->Survival Inhibits Apoptosis Inflammation->Apoptosis

Caption: Core signaling pathway of this compound in neuronal cells.

In_Vitro_Workflow start Start: HT22 Cell Culture pretreatment Pre-treatment with BBF start->pretreatment injury Induce Chemical Hypoxia (IAA) pretreatment->injury incubation Incubation (24h) injury->incubation analysis Analysis incubation->analysis viability Cell Viability (MTT Assay) analysis->viability ldh LDH Release Assay analysis->ldh western Western Blot (p-ERK, p-GSK3β) analysis->western In_Vivo_Workflow start Start: MCAO Rat Model treatment BBF Administration start->treatment reperfusion Reperfusion treatment->reperfusion assessment Assessment reperfusion->assessment behavior Neurological & Behavioral Tests assessment->behavior infarct Infarct Volume Measurement assessment->infarct western Western Blot (p-ERK) assessment->western

References

The Acknowledged Antagonist: A Technical Guide to Brilliant Blue G as a P2X7 Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding Brilliant Blue FCF: Initial interest in this compound (BB FCF) as a potential P2X7 receptor antagonist arose from its structural similarity to the known P2X7 inhibitor, Brilliant Blue G (BBG). However, research has demonstrated that this compound is a selective inhibitor of the pannexin 1 (Panx1) channel and does not exert a significant antagonistic effect on the P2X7 receptor. This guide will, therefore, focus on the well-documented role of its structural analog, Brilliant Blue G (BBG) , as a potent and widely studied antagonist of the P2X7 receptor.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of Brilliant Blue G's interaction with the P2X7 receptor. It covers its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

Introduction to the P2X7 Receptor and Brilliant Blue G

The P2X7 receptor is a unique, ATP-gated non-selective cation channel predominantly expressed on immune cells, microglia, and other cell types. Its activation by high concentrations of extracellular ATP, often a signal of cellular stress or damage, triggers a cascade of downstream events, including ion flux, inflammasome activation, and the release of pro-inflammatory cytokines. Consequently, the P2X7 receptor has emerged as a significant therapeutic target for a range of inflammatory, neurodegenerative, and chronic pain conditions.

Brilliant Blue G (BBG), a synthetic organic compound, is a potent, non-competitive antagonist of the P2X7 receptor. It has been extensively used as a pharmacological tool to investigate the physiological and pathological roles of the P2X7 receptor in both in vitro and in vivo models.

Mechanism of Action and Binding Site

Brilliant Blue G functions as a non-competitive antagonist of the P2X7 receptor. This means it does not directly compete with ATP for its binding site. Instead, BBG is understood to bind to an allosteric site on the receptor, which is a distinct location from the ATP-binding pocket[1][2]. This allosteric modulation induces a conformational change in the receptor that prevents its activation, even when ATP is bound.

Studies involving chimeras and point mutants of the P2X7 receptor have helped to map the binding site of BBG to an intersubunit allosteric pocket[1][2]. For larger antagonists like BBG, it is suggested that the binding mode may also involve the central upper vestibule of the receptor in addition to this intersubunit pocket[1].

Quantitative Data on P2X7 Receptor Antagonism by Brilliant Blue G

The inhibitory potency of Brilliant Blue G on the P2X7 receptor has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) varies depending on the species and the experimental conditions.

ParameterSpeciesCell Type/SystemIC50 ValueReference
P2X7 AntagonismRatHeterologously expressed in HEK293 cells10 nM
P2X7 AntagonismHumanHeterologously expressed in HEK293 cells200 nM
P2X7 AntagonismHumanP2X7-2Nβ chimera~300 nM

In vivo studies have also demonstrated the efficacy of Brilliant Blue G in various animal models of disease.

Animal ModelSpeciesDosageOutcomeReference
Parkinson's Disease (6-OHDA model)Rat45 mg/kgAttenuated contralateral rotations, reduced microgliosis and astrogliosis.
Unilateral Ureteral ObstructionRat40 mg/kgAttenuated renal inflammation, collagen synthesis, and apoptosis.
Alzheimer's Disease (Aβ injection model)MouseNot specifiedDiminished spatial memory impairment and cognitive deficits.
Optic Nerve Crush LesionRat50 mg/kg (intravenously)Reduced glial scar formation and macrophage activation, signs of axonal regeneration.
Graft-Versus-Host DiseaseHumanized Mouse50 mg/kgReduced circulating human interferon-γ.
Alzheimer's Disease (APPSwDI/NOS2-/- model)MouseOral administrationPrevented neuronal loss and reduced intracellular APP/Aβ.

Downstream Signaling Pathways Affected by Brilliant Blue G

Activation of the P2X7 receptor initiates a complex array of downstream signaling events. By blocking the initial activation step, Brilliant Blue G effectively inhibits these subsequent pathways.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux p38_MAPK p38 MAPK Activation P2X7R->p38_MAPK Cell_Death Cell Death P2X7R->Cell_Death BBG Brilliant Blue G BBG->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Electrophysiology_Workflow Start Cell Culture Setup Mount Cells on Rig Start->Setup Pipette Pipette Pulling Seal Form Gigaohm Seal Pipette->Seal Setup->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Record_Base Record Baseline Current WholeCell->Record_Base Apply_Agonist Apply P2X7 Agonist Record_Base->Apply_Agonist Washout Washout Apply_Agonist->Washout Apply_BBG Apply Brilliant Blue G Washout->Apply_BBG CoApply Co-apply Agonist + BBG Apply_BBG->CoApply Record_Inhibition Record Inhibited Current CoApply->Record_Inhibition Analyze Data Analysis Record_Inhibition->Analyze Calcium_Imaging_Workflow Seed Seed Cells in 96-well Plate Load_Dye Load with Calcium Indicator Dye Seed->Load_Dye Wash1 Wash Cells Load_Dye->Wash1 Incubate_BBG Incubate with Brilliant Blue G Wash1->Incubate_BBG Baseline Record Baseline Fluorescence Incubate_BBG->Baseline Add_Agonist Add P2X7 Agonist Baseline->Add_Agonist Record_Signal Record Fluorescence Signal Add_Agonist->Record_Signal Analyze Analyze Data (IC50) Record_Signal->Analyze Cytokine_Release_Workflow Plate_Cells Plate Macrophages Prime Prime with LPS Plate_Cells->Prime Wash Wash Cells Prime->Wash Treat_BBG Treat with Brilliant Blue G Wash->Treat_BBG Stimulate Stimulate with ATP/BzATP Treat_BBG->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Quantify IL-1β via ELISA Collect->ELISA Analyze Data Analysis ELISA->Analyze

References

In Vivo Absorption, Metabolism, and Signaling Interactions of Brilliant Blue FCF: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic triphenylmethane dye widely used in food, pharmaceuticals, and cosmetics. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound. It consolidates quantitative data from key studies, details experimental methodologies, and explores the dye's interactions with cellular signaling pathways, particularly its effects on purinergic signaling and mitochondrial respiration. This document is intended to serve as a resource for researchers and professionals in drug development and food science, offering a detailed understanding of the biological fate of this common excipient.

Introduction

This compound is an essential color additive valued for its vibrant blue hue and stability. Despite its widespread use, a thorough understanding of its behavior within a biological system is crucial for safety assessments and for professionals in fields where it is used as a component in ingested products. This guide synthesizes the current knowledge on the in vivo journey of this compound, from ingestion to excretion, and its potential physiological impacts at a molecular level.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The in vivo fate of this compound is characterized by poor absorption from the gastrointestinal tract, with the majority of the ingested dye being excreted unchanged.

Absorption

Studies in various animal models have consistently demonstrated that this compound is minimally absorbed in the gut.[1][2][3] Following oral administration in rats, it has been reported that only a very small fraction of the dye crosses the intestinal barrier.

Distribution

The small amount of this compound that is absorbed can be distributed systemically. Its presence has been noted in the bile of rats, rabbits, and dogs after oral ingestion.[1][2] When administered intravenously in animal models, a significant portion of the dye is excreted into the bile, indicating biliary circulation.

Metabolism

The prevailing evidence suggests that this compound is largely metabolically inert. The bulk of the dye is excreted in its original, unchanged form. However, a study utilizing radiolabeled this compound in rats detected a minor component in the urine and bile, suggesting that approximately 5% of the absorbed dye may undergo some form of metabolic transformation to an as-yet-unidentified product.

Excretion

The primary route of elimination for orally ingested this compound is through the feces. Animal studies have shown a rapid excretion profile, with almost the entire dose being eliminated in the feces within 36 to 40 hours. A minor fraction of the absorbed dye is excreted in the urine, particularly after parenteral administration.

Quantitative Data on Absorption and Excretion

The following table summarizes the quantitative data on the absorption and excretion of this compound from various in vivo studies.

SpeciesAdministration RouteDoseKey FindingsReference
RatOral (gavage with 14C-labeled dye)0.27 mgMean fecal excretion: 97.28%; Intestinal absorption: 0.27%
RatOralNot specified~96% excreted in feces within 36 hours
RatOral (stomach tube)Not specified89% excreted in feces; none detected in urine
Rat, Rabbit, DogOralNot specifiedPresence of the dye detected in bile
RatSubcutaneous injection80-100 mg77% excreted in feces; 2.5% excreted in urine
Animal ModelsIntravenousNot specified90% excreted in bile

Experimental Protocols

This section outlines the methodologies employed in key studies to determine the ADME profile of this compound.

Radiolabeled Dye Studies in Rats

A pivotal study by Brown et al. (1980) utilized 14C-labeled this compound to trace its fate in rats. While the full detailed protocol is not publicly available, based on abstracts and summaries, the methodology likely involved the following steps:

  • Synthesis of 14C-Brilliant Blue FCF: Chemical synthesis of this compound incorporating a Carbon-14 isotope to enable radioactive tracing.

  • Animal Model: Female Sprague-Dawley rats were used.

  • Administration: A single dose of 14C-labeled this compound (e.g., 0.27 mg; 1.74 µCi) was administered orally via gavage.

  • Surgical Procedures: For detailed absorption and excretion studies, some animals underwent bile-duct cannulation or ligation to allow for the separate collection of bile and to differentiate between biliary and other excretion pathways.

  • Sample Collection: Feces, urine, and bile were collected over a period of up to 96 hours post-administration.

  • Analysis: The amount of radioactivity in the collected samples was quantified using liquid scintillation counting. Thin-layer chromatography was employed to separate the parent compound from any potential metabolites in urine and bile samples.

experimental_workflow_radiotracer_study cluster_preparation Preparation cluster_administration Administration cluster_procedures Surgical Procedures (Optional) cluster_collection Sample Collection (up to 96h) cluster_analysis Analysis synthesis Synthesis of 14C-Brilliant Blue FCF gavage Oral Gavage (Single Dose) synthesis->gavage Radiolabeled Dye animal_prep Animal Preparation (Sprague-Dawley Rats) animal_prep->gavage Test Subjects feces Feces gavage->feces urine Urine gavage->urine bile Bile gavage->bile via cannulation cannulation Bile-Duct Cannulation/ Ligation lsc Liquid Scintillation Counting (Quantification) feces->lsc urine->lsc tlc Thin-Layer Chromatography (Metabolite Separation) urine->tlc bile->lsc bile->tlc

Experimental workflow for a radiotracer ADME study of this compound in rats.

Analytical Methods for Quantification

Several analytical techniques have been developed for the sensitive and accurate quantification of this compound in various matrices.

  • Ultra-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS): This method offers high resolution and sensitivity for the detection and quantification of this compound and its potential metabolites in biological samples. A typical protocol would involve:

    • Sample Preparation: Solid-phase extraction (SPE) can be used to concentrate the analyte from aqueous samples like beverages or biological fluids.

    • Chromatographic Separation: A UPLC system with a suitable column (e.g., C18) is used to separate this compound from other components in the sample matrix.

    • Mass Spectrometric Detection: A TOF mass spectrometer is used for the accurate mass measurement and identification of the dye.

  • High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: A more conventional method that is also effective for quantification.

    • Mobile Phase: A mixture of methanol and water with an ion-pairing agent or an acid (e.g., sulfuric acid) is often used.

    • Detection: The absorbance is monitored at the maximum wavelength of this compound, which is approximately 630 nm.

  • Spectrophotometry: A simpler and more accessible method for determining the concentration of this compound in solutions. The absorbance of the sample is measured at its λmax (~630 nm) and compared to a standard curve.

  • Cathodic Stripping Voltammetry: An electrochemical technique that has been applied for the determination of this compound in food products.

Signaling Pathway Interactions

While primarily considered biologically inert, some studies have indicated that this compound can interact with specific cellular signaling pathways, particularly at higher concentrations.

Inhibition of Mitochondrial Respiration

In vitro studies have shown that this compound can inhibit mitochondrial respiration. This effect is dose-dependent, with higher concentrations leading to a more significant reduction in oxygen consumption by isolated mitochondria. This inhibition is thought to be a contributing factor to the toxicity observed in cases of systemic absorption of the dye.

mitochondrial_respiration_inhibition bbf This compound etc Mitochondrial Electron Transport Chain bbf->etc Inhibits o2_consumption Oxygen Consumption etc->o2_consumption Drives atp_production ATP Production o2_consumption->atp_production Leads to

Inhibitory effect of this compound on mitochondrial respiration.

Antagonism of Purinergic Signaling

This compound and its structural analog, Brilliant Blue G, have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death. This antagonistic activity suggests that the dye could modulate purinergic signaling pathways. In neuroinflammatory and ischemic injury models, this compound has shown neuroprotective effects, which are thought to be mediated, at least in part, through the inhibition of the P2X7 receptor and downstream signaling cascades involving ERK and GSK3β.

purinergic_signaling_antagonism cluster_pathway P2X7 Receptor Signaling Pathway atp Extracellular ATP p2x7r P2X7 Receptor atp->p2x7r Activates erk ERK Pathway p2x7r->erk gsk3b GSK3β Pathway p2x7r->gsk3b downstream Downstream Effects (e.g., Inflammation, Cell Death) erk->downstream gsk3b->downstream bbf This compound bbf->p2x7r Antagonizes

Antagonistic effect of this compound on the P2X7 purinergic receptor signaling pathway.

Conclusion

The in vivo behavior of this compound is well-characterized by its limited absorption and rapid fecal excretion in an unchanged form. The small fraction that is absorbed is primarily cleared through the bile. While generally considered to have a low order of toxicity, in vitro evidence and observations from cases of systemic exposure suggest that at sufficient concentrations, this compound can interact with and inhibit critical cellular processes such as mitochondrial respiration and purinergic signaling. This technical guide provides a consolidated resource for professionals requiring a detailed understanding of the ADME profile and potential molecular interactions of this widely used color additive. Further research is warranted to fully elucidate the structure of the minor metabolite and to explore the in vivo relevance of its interactions with signaling pathways under typical exposure conditions.

References

A Comprehensive Technical Guide to Brilliant Blue FCF for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic triarylmethane dye widely utilized across various scientific disciplines.[1] Initially approved for use in food, drugs, and cosmetics, its unique chemical and physical properties have made it a valuable tool in laboratory settings.[1][2] This guide provides an in-depth overview of this compound, focusing on its core properties, experimental applications, and biological interactions relevant to research and development.

Core Chemical and Physical Properties

This compound is recognized for its vibrant blue color, high water solubility, and chemical stability.[1][3] It is produced synthetically from petroleum-based aromatic hydrocarbons. The quantitative properties of this compound are summarized below.

General and Chemical Identification
PropertyValueReference
IUPAC Namedisodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate
Common NamesFD&C Blue No. 1, Acid Blue 9, Erioglaucine, C.I. 42090
CAS Number3844-45-9
EC Number223-339-8
E NumberE133
Chemical FormulaC₃₇H₃₄N₂Na₂O₉S₃
Molar Mass792.85 g/mol
Physical and Spectrometric Properties
PropertyValueReference
AppearanceBlue or reddish-blue powder/granules
Melting Point283 °C (decomposes)
SolubilitySoluble in water and glycerol; Slightly soluble in ethanol
Water Solubility30 mg/mL in water
200 g/L (at 2-60 °C)
pH of 2% Slurry4.0 to 5.0
Maximum Absorption (λmax)~628-630 nm in water
Molar Absorptivity (ε)~93,000 L·mol⁻¹·cm⁻¹ at 630 nm
164 L·g⁻¹·cm⁻¹ in 0.04 M aqueous ammonium acetate
Other Absorption Maxima308 nm, 408 nm, 615 nm (in acidic mobile phase)

Laboratory Applications and Experimental Protocols

This compound's utility in the lab is extensive, ranging from a simple visual tracer to a specific modulator of biological pathways.

Biological Staining

Due to its low toxicity and ability to stain cell walls, this compound is used as a biological stain for fungi, bacteria, and other microbial cells. It serves as a viable and less toxic alternative to traditional stains like lactophenol blue.

This protocol is adapted from a method for fluorescent staining of fungi and bacteria.

  • Stock Solution Preparation: Prepare a 0.1% (w/v) this compound stock solution in 85% lactic acid.

  • Sterilization: Filter the stock solution through a 0.22 µm filter membrane to ensure sterility.

  • Cell Suspension: Prepare a microbial cell suspension to the desired concentration (e.g., approximately 10⁵ CFU/mL for fungi or 10⁶ CFU/mL for bacteria).

  • Staining: Mix 600 µL of the cell suspension with 100 µL of the 0.1% this compound staining solution.

  • Incubation: Incubate the mixture for 5 minutes at room temperature.

  • Visualization: Mount the stained cell suspension on a microscope slide. Observe using fluorescence microscopy. The maximum absorption peak for visualization is approximately 628 nm.

G prep_stock Prepare 0.1% BB FCF in 85% Lactic Acid sterilize Sterilize through 0.22 µm Filter prep_stock->sterilize stain Mix Cell Suspension with Stain (6:1 ratio) sterilize->stain prep_cells Prepare Microbial Cell Suspension prep_cells->stain incubate Incubate for 5 minutes at Room Temperature stain->incubate visualize Mount on Slide and Visualize via Fluorescence Microscopy (λex ~628 nm) incubate->visualize

Figure 1. Experimental workflow for microbial cell staining with this compound.

High-Performance Liquid Chromatography (HPLC)

This compound is often analyzed using HPLC to determine its concentration in various samples. Due to its multi-charged nature, mixed-mode chromatography is often employed for better peak shape and separation.

This protocol is a general method for the analysis of this compound and other dyes in beverages.

  • Column: Use a mixed-mode column such as Newcrom BH, which has both ion-exchange and hydrophobic properties.

  • Mobile Phase: Prepare a mobile phase consisting of a gradient of methanol (MeOH) and water. Use sulfuric acid (H₂SO₄) as a buffer to facilitate ion-exchange.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection: Use a UV-Vis detector set to a wavelength appropriate for the dyes being analyzed. For this compound, detection can be performed at its λmax of ~628 nm, or other wavelengths like 400 nm or 596 nm depending on the presence of other compounds.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Injection: Inject a standard volume (e.g., 10-20 µL) of the prepared sample into the HPLC system.

  • Analysis: Quantify the concentration of this compound by comparing the peak area to a standard curve generated from known concentrations of the dye.

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis sample Dilute & Filter Sample injection Inject Sample sample->injection mobile_phase Prepare MeOH/Water/H₂SO₄ Mobile Phase column Separation on Mixed-Mode Column mobile_phase->column injection->column detection UV-Vis Detection (λ = 628 nm) column->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantify using Standard Curve chromatogram->quantify

Figure 2. General workflow for HPLC analysis of this compound.

Water Tracing

This compound is an effective water tracer agent due to its high visibility, low toxicity, and ability to retain color for extended periods. It is particularly useful in soil and groundwater studies, although its sorption can be affected by soil acidity and composition.

Biological Interactions and Signaling Pathways

Recent research has uncovered specific molecular targets of this compound, making it a valuable tool for studying certain biological processes.

Selective Inhibition of Pannexin-1 (Panx1) Channels

This compound is structurally similar to Brilliant Blue G (BBG), a known antagonist of the P2X7 purinergic receptor (P2X7R). However, research has shown that this compound is a highly selective inhibitor of the Pannexin-1 (Panx1) membrane channel, with an IC₅₀ of approximately 0.27 µM. It shows no significant inhibitory effect on P2X7R, even at concentrations up to 100 µM.

The P2X7R and Panx1 channels are functionally linked in processes like inflammasome signaling. The selectivity of this compound allows researchers to decouple the effects of Panx1 inhibition from P2X7R antagonism, which is not possible with the less selective BBG. This makes this compound a critical tool for investigating the specific physiological roles of Panx1 channels in health and disease, including conditions like stroke and central nervous system injuries.

G cluster_drugs cluster_receptors BBFCF This compound Panx1 Pannexin-1 (Panx1) Channel BBFCF->Panx1 Selective Inhibition (IC₅₀ = 0.27 µM) BBG Brilliant Blue G BBG->Panx1 Inhibition P2X7R P2X7 Receptor BBG->P2X7R Antagonism Inflammasome Inflammasome Signaling & ATP Release Panx1->Inflammasome Modulates P2X7R->Panx1 Functional Interaction

Figure 3. Selective inhibition of Panx1 by this compound in purinergic signaling.

Neuroprotective Effects

Studies have indicated that this compound may possess neuroprotective properties. It has been shown to prevent chemical hypoxia-induced cell death in hippocampal cell lines. This effect is linked to its ability to cross the blood-brain barrier and potentially modulate pathways involved in ischemic injury, such as the ERK pathway.

Safety and Handling

This compound is generally considered non-toxic and is approved for consumption. However, standard laboratory safety precautions should always be observed.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust.

  • Storage: Store in a cool, dry place away from direct sunlight and strong oxidizing agents. Keep containers tightly closed.

  • Stability: The compound is stable under recommended storage conditions. It decomposes at its melting point of 283 °C. Solutions may be unstable and should be prepared fresh.

  • Disposal: Dispose of waste and empty containers according to local, regional, and national regulations. Do not dump into sewers or waterways.

References

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the History of Brilliant Blue FCF in Scientific Research

Introduction

This compound (FD&C Blue No. 1) is a synthetic triarylmethane dye with a long and multifaceted history. First synthesized in the early 20th century from coal tar and aniline compounds, its primary application for decades was as a vibrant and stable colorant in the food, pharmaceutical, and cosmetic industries.[1] However, its structural similarity to other biologically active triphenylmethane dyes precipitated its entry into scientific research, leading to a surprising and nuanced evolution of its use as a pharmacological tool.

This technical guide traces the history of this compound in scientific research, from its origins as a simple dye to its modern application as a specific ion channel inhibitor. A critical focus of this guide is to clarify a common and significant point of confusion within the scientific community: the distinction between this compound (BB-FCF) and its close structural analog, Brilliant Blue G (BBG or Coomassie Brilliant Blue). While BBG is a potent and widely used antagonist of the P2X7 receptor, research has demonstrated that This compound is a selective inhibitor of the pannexin-1 (Panx1) channel , with little to no direct effect on P2X7 receptors.[2][3][4] Understanding this distinction is paramount for the accurate design and interpretation of experiments in the field of purinergic signaling and beyond.

1. Early History: Synthesis and Physicochemical Properties

This compound was developed as part of the expansion of synthetic dyes derived from petrochemicals.[1] The synthesis is achieved through the condensation of 2-formylbenzenesulfonic acid with N-ethyl-N-(3-sulfobenzyl)aniline, followed by oxidation to form the final colored product.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product 2FBSA 2-Formylbenzenesulfonic acid Condensation Condensation 2FBSA->Condensation Aniline N-ethyl-N-(3-sulfobenzyl)aniline Aniline->Condensation Leuco_Base Leuco_Base Condensation->Leuco_Base Leuco Base (Colorless Intermediate) Oxidation Oxidation BBFCF This compound Oxidation->BBFCF Leuco_Base->Oxidation

Caption: A simplified workflow for the chemical synthesis of this compound.

The resulting compound is a water-soluble blue powder with key properties summarized in the table below.

PropertyValue
IUPAC Name disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate
Common Names FD&C Blue No. 1, Acid Blue 9, E133
Chemical Formula C₃₇H₃₄N₂Na₂O₉S₃
Molecular Weight 792.85 g/mol
Maximum Absorbance (λmax) ~628 nm in aqueous solution
Appearance Dark blue/purple powder
Solubility Soluble in water and glycerol

Table 1: Physicochemical Properties of this compound.

2. Regulatory Approval and Toxicological Profile

This compound gained regulatory prominence in the United States after being certified for food use under the Federal Food, Drug, and Cosmetic Act of 1938. Extensive toxicological testing has generally found it to be safe for consumption, with very poor absorption from the gastrointestinal tract. Studies in rats show that after oral administration, approximately 95-97% of the ingested dose is excreted unchanged in the feces.

MetricSpeciesValueReference
Acute Oral LD₅₀ Rat> 2000 mg/kg
Acute Subcutaneous LD₅₀ Mouse4600 mg/kg
Acceptable Daily Intake (ADI) Human6 mg/kg body weight
EC₅₀ (48h, aquatic toxicity) Daphnia magna> 100 mg/L

Table 2: Key Toxicological Data for this compound.

Despite its general safety profile, the FDA issued a public health advisory in 2003 regarding its use in enteral feeding solutions, as systemic absorption in critically ill patients was linked to serious adverse events.

3. Early Scientific Applications

Before its use as a specific pharmacological inhibitor, this compound was employed in research for its coloring properties and low toxicity.

  • Biological Stain: Due to its non-toxic nature, it has been used as a biological stain for cell walls, bacteria, and fungal cells, often dissolved in an acidic medium. More recently, it has been developed as a non-toxic fluorescent stain for both fungi and bacteria.

  • Water Tracer: Its high stability, water solubility, and low environmental toxicity make it an excellent tracer agent for studying solute transport and water flow paths in soil.

Experimental Protocol: this compound as a Fluorescent Microbial Stain

This protocol is adapted from the methodology described for staining fungi and bacteria.

  • Stock Solution Preparation: Prepare a 0.1% (w/v) stock solution of this compound in 85% lactic acid (for "lacto-brilliant blue FCF"). For a water-based solution, prepare a 0.1% (w/v) solution in sterile deionized water.

  • Sample Preparation: Place a small amount of the microbial culture (e.g., a loopful of bacteria or a small piece of fungal mycelium) onto a clean microscope slide.

  • Staining: Add a single drop of the this compound stock solution to the microbial sample on the slide.

  • Incubation: Place a coverslip over the sample. The staining is rapid, and fluorescence can typically be observed in under one minute.

  • Visualization:

    • Observe the sample using a fluorescence microscope. An excitation filter around 600-630 nm and an emission filter above 650 nm are typically suitable, though optimal filter sets may vary.

    • The dye allows for visualization of microbial structures like fungal macroconidia, mycelia, and bacterial cells with good fluorescence intensity.

4. The Critical Distinction: BB-FCF vs. BBG in Purinergic Signaling

The most significant development in the research history of this compound is its characterization as a pharmacological agent. This story is inextricably linked with that of Brilliant Blue G (BBG). Both are structurally similar triarylmethane dyes, which led researchers investigating P2X7 receptor antagonists to test BB-FCF.

However, seminal studies revealed a clear divergence in their targets.

  • Brilliant Blue G (BBG): Is a potent, non-competitive antagonist of the P2X7 receptor , with IC₅₀ values in the nanomolar range (e.g., ~10 nM for rat P2X7 and ~200-265 nM for human P2X7).

  • This compound (BB-FCF): Does not significantly inhibit P2X7 receptors. Instead, it is a selective inhibitor of the Pannexin-1 (Panx1) channel , with an IC₅₀ of 0.27 µM . No significant effect on human P2X7R was observed at concentrations as high as 100 µM.

This discovery established BB-FCF as a valuable tool to pharmacologically distinguish the contributions of Panx1 channels from those of P2X7 receptors, which are often functionally coupled.

Diagram: P2X7-Panx1 Signaling and Inhibitor Specificity

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Selective Inhibitors P2X7 P2X7 Receptor Panx1 Pannexin-1 Channel P2X7->Panx1 Functionally Coupled Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx ATP_Release ATP Release Panx1->ATP_Release ATP ATP (High Concentration) ATP->P2X7 Activates Downstream Downstream Signaling (e.g., Inflammasome Activation) Ca_Influx->Downstream ATP_Release->Downstream BBG Brilliant Blue G (BBG) BBG->P2X7 Inhibits BBFCF This compound (BB-FCF) BBFCF->Panx1 Inhibits

Caption: The distinct targets of Brilliant Blue G (P2X7R) and this compound (Panx1).

5. Modern Research Applications and Experimental Protocols

The characterization of this compound as a selective Panx1 inhibitor has made it a valuable tool for studying the role of these channels in various physiological and pathological conditions, including stroke, inflammation, and cancer. Panx1 channels are known to function as ATP release channels, contributing to purinergic signaling and intercellular communication.

Experimental Protocol: In Vitro Panx1 Channel Inhibition Assay

This protocol is a representative workflow for testing the inhibitory effect of BB-FCF on Panx1 channels expressed in Xenopus oocytes using two-electrode voltage clamp, based on published methodologies.

  • Oocyte Preparation: Prepare Xenopus laevis oocytes and inject them with cRNA encoding for human or mouse Pannexin-1. Incubate for 2-4 days to allow for channel expression.

  • Electrophysiology Setup: Place an oocyte in a recording chamber continuously perfused with a standard buffer (e.g., ND96). Impale the oocyte with two microelectrodes for voltage clamping (e.g., at a holding potential of -60 mV).

  • Channel Activation: Elicit Panx1 currents by applying depolarizing voltage pulses (e.g., brief pulses to +60 mV at a rate of 0.1 Hz).

  • Application of Inhibitor:

    • Once stable baseline currents are established, perfuse the chamber with the buffer containing this compound at the desired concentration (e.g., a dose-response curve from 10 nM to 10 µM).

    • The inhibition is typically rapid. Record the attenuated current amplitude in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude before and after the application of BB-FCF.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the dose-response relationship and fit the data to a Hill equation to determine the IC₅₀ value. The expected IC₅₀ is ~0.27 µM.

  • Washout: Perfuse the chamber with the standard buffer to demonstrate the reversibility of the inhibition.

Diagram: Experimental Workflow for Panx1 Inhibition Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Panx1-expressing Xenopus Oocytes B Setup Two-Electrode Voltage Clamp A->B C Establish Baseline Panx1 Currents (Voltage Pulses) B->C D Perfuse with This compound (Test Concentrations) C->D E Record Inhibited Currents D->E F Washout Compound E->F G Measure Current Amplitudes E->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: A typical experimental workflow to determine the IC₅₀ of BB-FCF on Panx1 channels.

The history of this compound in scientific research is a compelling example of a compound's journey from a ubiquitous additive to a specific molecular probe. Initially valued for its color and safety, its structural similarity to other dyes led to its investigation in neuroscience and cell biology. The critical discovery that its primary target is the Pannexin-1 channel, and not the P2X7 receptor, has resolved significant confusion and established BB-FCF as an indispensable tool for selectively studying Panx1 function. For researchers in drug development and related fields, the story of this compound underscores the importance of precise pharmacological characterization and highlights how even common compounds can find new life in the exploration of complex biological systems.

References

An In-depth Technical Guide to the In Vivo Safety of Brilliant Blue FCF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brilliant Blue FCF (FD&C Blue No. 1, E133) is a synthetic triarylmethane dye widely used as a colorant in foods, pharmaceuticals, and cosmetics.[1] Beyond its application as an excipient, it has gained significant interest in biomedical research for its selective antagonist activity on the P2X7 receptor, a key player in inflammation and cellular injury.[2][3] This guide provides a comprehensive technical overview of the in vivo safety profile of this compound, summarizing key toxicological data, outlining experimental protocols, and visualizing relevant biological and procedural pathways to inform its use in preclinical research.

Regulatory Standing and Exposure Limits

Regulatory bodies worldwide have established an Acceptable Daily Intake (ADI) for this compound, reflecting its general safety for consumption. The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have set the ADI at 6 mg/kg of body weight per day.[4][5] This value is derived from long-term toxicity studies in animal models and incorporates a standard 100-fold uncertainty factor to ensure human safety.

Toxicological Data Summary

The safety of this compound has been assessed through a range of toxicological studies. The following tables summarize key quantitative data from acute, chronic, and genetic toxicity assessments.

Table 1: Acute Toxicity Data
SpeciesRoute of AdministrationLD50 (Lethal Dose, 50%)Reference(s)
RatOral>2000 mg/kg
MouseOral4600 mg/kg
MouseSubcutaneous4600 mg/kg
Table 2: Chronic Toxicity and No-Observed-Adverse-Effect Level (NOAEL)
SpeciesStudy DurationKey FindingsNOAELReference(s)
Rat (F1)Lifetime (up to 116 wks)Decreased terminal body weight and survival in high-dose females.Female: 631 mg/kg/day (1.0% in diet)Male: 1072 mg/kg/day (2.0% in diet)
MouseLifetime (104 wks)No consistent, significant compound-related adverse effects.>7354 mg/kg/day (5.0% in diet)

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in multiple species have demonstrated that this compound is very poorly absorbed from the gastrointestinal tract. Following oral administration, the vast majority (approximately 95-96%) of the ingested dye is excreted unchanged in the feces. When administered systemically (e.g., via injection), a larger portion is excreted in the feces via biliary routes, with a minor fraction appearing in the urine. The compound is not significantly metabolized by the body.

Genotoxicity and Carcinogenicity Assessment

This compound has been evaluated for its potential to cause genetic mutations and cancer.

  • Genotoxicity: The dye has shown no evidence of mutagenicity in bacterial reverse mutation assays (Ames test). While some studies have reported potential for DNA damage or chromosomal aberrations in cultured cells or in orally treated rats, the overall consensus from regulatory bodies is that it is not a genotoxic concern under typical exposure conditions.

  • Carcinogenicity: Lifetime feeding studies in both rats and mice have not provided evidence of carcinogenicity. An initial concern was raised by studies showing that repeated subcutaneous injections could produce fibrosarcomas at the injection site in rats; however, this is considered a result of solid-state carcinogenesis and is not relevant to oral or systemic administration routes used in research.

Reproductive, Developmental, and Neurobehavioral Toxicity

  • Reproductive & Developmental Toxicity: The available data from multi-generational studies have not indicated adverse effects on reproduction or development.

  • Neurotoxicity: While some studies have investigated potential neurobehavioral effects of food colorants, studies on this compound have not found consistent, significant adverse neurological outcomes. Conversely, due to its ability to cross the blood-brain barrier and its antagonist effect on the P2X7 receptor, it has been investigated for neuroprotective properties in models of ischemic stroke and neurotoxicity.

Application in In Vivo Research: Spinal Cord Injury Models

A significant application of Brilliant Blue derivatives (specifically Brilliant Blue G, a closely related compound) is in preclinical models of spinal cord injury (SCI). In these studies, ATP released from injured cells floods the trauma site and, by activating P2X7 receptors, triggers a secondary inflammatory cascade that kills surrounding healthy nerve cells. Brilliant Blue acts as a P2X7 antagonist, blocking this pathway and reducing secondary cell death.

In rat models of SCI, intravenous administration of Brilliant Blue G shortly after injury led to improved motor skill recovery. A notable, but reversible, side effect was the temporary blue discoloration of the skin and eyes of the treated animals. These studies highlight a promising therapeutic application where the benefits may outweigh the minimal toxicological risks.

G Mechanism of Brilliant Blue in Spinal Cord Injury cluster_injury Primary Injury cluster_cascade Secondary Injury Cascade cluster_intervention Therapeutic Intervention SCI Spinal Cord Injury CellDamage Cell Damage & Lysis SCI->CellDamage ATP_release ATP Release into Extracellular Space CellDamage->ATP_release P2X7 P2X7 Receptor Activation ATP_release->P2X7 Inflammation Inflammatory Cascade P2X7->Inflammation CellDeath Secondary Neuronal Death Inflammation->CellDeath Paralysis Worsened Paralysis CellDeath->Paralysis BBG Brilliant Blue (P2X7 Antagonist) BBG->P2X7 Blocks

Brilliant Blue blocks the P2X7 receptor, preventing secondary injury.

Key Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the safety of substances like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to assess the acute toxic effects of a single oral dose of a substance. It avoids using mortality as the primary endpoint, relying instead on the observation of clear signs of toxicity at a series of fixed dose levels.

  • Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Doses are administered sequentially to identify a dose that produces some signs of toxicity without causing mortality.

  • Main Study: Groups of at least five animals of a single sex (typically females, as they are often slightly more sensitive) are used for each dose level investigated (e.g., 5, 50, 300, 2000 mg/kg).

  • Administration: The test substance is administered by oral gavage to animals fasted overnight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

start Start: OECD 420 Protocol sighting_study Sighting Study (Single animals, sequential dosing) start->sighting_study select_dose Select Starting Dose for Main Study sighting_study->select_dose main_study Main Study (5 animals/group, fixed doses) select_dose->main_study dosing Administer Single Oral Dose (Gavage, fasted animals) main_study->dosing observation Observe for 14 Days (Clinical signs, body weight) dosing->observation necropsy Gross Necropsy observation->necropsy end End: Classify Toxicity necropsy->end

Workflow for an Acute Oral Toxicity study (OECD 420).
Bacterial Reverse Mutation Test - Ames Test (OECD 471)

The Ames test is a widely used in vitro method to assess a substance's potential to cause gene mutations.

  • Test Strains: The test uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix from rat liver, to simulate mammalian metabolism).

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid they cannot produce.

  • Incubation & Scoring: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (reverting to a state where they can synthesize the amino acid) will grow and form visible colonies.

  • Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control, suggesting the substance is a mutagen.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in mammals, usually rodents.

  • Dosing: The test substance is administered to animals (e.g., mice, rats), typically via the intended route of human exposure, at three dose levels plus vehicle and positive controls.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure (e.g., 24 and 48 hours).

  • Slide Preparation: The collected cells are processed and stained to visualize erythrocytes.

  • Analysis: Immature erythrocytes (polychromatic erythrocytes) are scored under a microscope for the presence of micronuclei. Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Interpretation: A significant, dose-related increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance induces chromosomal damage (is clastogenic or aneugenic) in vivo.

Conclusion

Based on extensive toxicological evaluation, this compound is considered safe for in vivo studies when used at appropriate concentrations. Its ADME profile shows minimal systemic absorption after oral administration, and it is not found to be carcinogenic or a reproductive toxin. While some in vitro assays have raised questions about genotoxicity, the weight of evidence from in vivo studies and regulatory reviews is reassuring. For research applications, particularly those involving systemic administration such as in spinal cord injury models, the potential therapeutic benefits appear to be coupled with a low toxicity profile. Researchers should, however, always base their experimental doses on established NOAELs and acute toxicity data, adhering to the principles of dose-response assessment.

References

An In-depth Technical Guide to the Light Stability and Photosensitivity of Brilliant Blue FCF

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the light stability and photosensitivity of Brilliant Blue FCF (FD&C Blue No. 1, E133). The document delves into the kinetics of its photodegradation, the underlying chemical pathways, and detailed experimental protocols for its evaluation, designed to meet the rigorous standards of research and pharmaceutical development.

Introduction to this compound

This compound is a synthetic triarylmethane dye widely used as a colorant in foods, pharmaceuticals, and cosmetics.[1] Its chemical structure, characterized by a conjugated system of aromatic rings, is responsible for its intense blue color, with a maximum absorbance at approximately 630 nm.[2] However, this same structure makes the molecule susceptible to degradation upon exposure to light, a critical consideration for product formulation and stability testing. Understanding the photosensitivity of this compound is paramount for ensuring product quality, safety, and efficacy throughout its shelf life.

Photodegradation Kinetics and Influencing Factors

The photodegradation of this compound typically follows pseudo-first-order kinetics, particularly in dilute aqueous solutions.[2][3] This implies that the rate of degradation is directly proportional to the concentration of the dye. The degradation process can be significantly influenced by several factors, including the wavelength and intensity of the light source, the pH of the medium, and the presence of other chemical species that can act as photosensitizers or radical scavengers.

Advanced oxidation processes (AOPs), such as the Photo-Fenton process (Fe²⁺/H₂O₂/UV), have been shown to dramatically accelerate the degradation of this compound compared to direct photolysis.[2] In such systems, the generation of highly reactive hydroxyl radicals (•OH) is the primary driver of dye degradation. Similarly, photocatalysis using semiconductors like titanium dioxide (TiO₂) under UV irradiation has proven effective in breaking down the dye molecule.

Quantitative Degradation Data

The following tables summarize key quantitative data on the photodegradation of this compound from various studies.

Table 1: Pseudo-First-Order Rate Constants (k) for this compound Degradation

Degradation ProcessLight SourceInitial BB FCF Conc.pHRate Constant (k)Reference
Photolysis (UV only)Low-pressure Hg lamp (150W)1.0 x 10⁻⁵ M-Low degradation (~10% in 20 min)
UV/H₂O₂Low-pressure Hg lamp (150W)1.0 x 10⁻⁵ M-Significantly higher than photolysis (~70% degradation in 20 min)
Photo-FentonLow-pressure Hg lamp (150W)1.0 x 10⁻⁵ M30.119 min⁻¹
UV/Chlorine--30.088 min⁻¹
Photocatalysis (CuO-TiO₂)UV light (2 x 6W low-pressure lamps)100 mg/L-Complete degradation in 60 min
Photocatalysis (CuO-TiO₂)Visible light100 mg/L-Complete degradation in 50 min

Table 2: Factors Influencing this compound Photodegradation

FactorObservationReference
pH Optimal degradation in the Photo-Fenton process occurs at pH 3, which enhances the generation of hydroxyl radicals.
Hydrogen Peroxide (H₂O₂) Concentration In the UV/H₂O₂ process, the degradation rate constant increases with H₂O₂ concentration up to a certain point (4.0×10⁻⁴ M), after which it may decrease.
Presence of Salts Chloride and phosphate ions can have an inhibitory effect on the photocatalytic degradation of this compound.

Photodegradation Pathway

The primary mechanism for the photodegradation of this compound involves the oxidative attack on the molecule, leading to the cleavage of its chemical bonds. The most commonly reported degradation pathway is the sequential loss of the N-ethyl and N-methylbenzene sulfonate (MBSA) groups. This process leads to the formation of a series of smaller, often colorless, degradation products.

Mass spectrometry techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have been instrumental in identifying the intermediates and final products of this degradation pathway.

G Photodegradation Pathway of this compound BB_FCF This compound (M1) Intermediate1 Loss of MBSA (M2) BB_FCF->Intermediate1 + hν, [O] Intermediate2 Loss of Ethyl Group (M3) Intermediate1->Intermediate2 + hν, [O] Intermediate3 Loss of second MBSA (M4) Intermediate2->Intermediate3 + hν, [O] FinalProducts Smaller Aromatic Fragments Intermediate3->FinalProducts + hν, [O]

Photodegradation cascade of this compound.

Experimental Protocols for Photostability Testing

The following sections provide detailed methodologies for conducting photostability testing of this compound, drawing from published research and adhering to the principles outlined in the ICH Q1B guidelines for the photostability testing of new drug substances and products.

General Experimental Workflow

The workflow for assessing the photostability of this compound involves a systematic approach, from sample preparation to data analysis, as illustrated in the diagram below.

G General Workflow for Photostability Testing cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Aqueous Solution) PhotostabilityChamber Exposure in Photostability Chamber (ICH Q1B Conditions) SamplePrep->PhotostabilityChamber ControlPrep Dark Control Preparation (Wrapped in foil) ControlPrep->PhotostabilityChamber Sampling Periodic Sampling PhotostabilityChamber->Sampling UVVis UV-Vis Spectrophotometry (Monitor λmax at 630 nm) Sampling->UVVis HPLC HPLC-MS/MS Analysis (Identify Degradation Products) Sampling->HPLC Kinetics Kinetic Analysis (Determine Rate Constant) UVVis->Kinetics Pathway Elucidate Degradation Pathway HPLC->Pathway

References

Brilliant Blue FCF as a Biological Stain for Cell Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic organic compound widely used as a colorant in food, pharmaceuticals, and cosmetics. Beyond its traditional applications, it has emerged as a valuable, non-toxic, and fluorescent biological stain for visualizing the cell walls of various organisms, including fungi, bacteria, and to some extent, plants.[1][2][3] Its utility in research stems from its ability to provide clear fluorescence, its low cost, and its favorable safety profile compared to other commonly used stains like lactofuchsin, which can be toxic to microbes.[1][3] This technical guide provides a comprehensive overview of this compound's application as a cell wall stain, detailing experimental protocols, summarizing quantitative data, and exploring its potential implications in cellular signaling.

Mechanism of Action and Properties

This compound is a triarylmethane dye that exhibits fluorescence, making it suitable for modern microscopy techniques. When dissolved in an acidic medium, it has been shown to effectively stain cell walls. The staining mechanism is likely due to the ionic interaction between the negatively charged sulfonic acid groups of the dye and positively charged components within the cell wall.

Key Properties:

  • Fluorescence: Emits a bright blue fluorescence under appropriate excitation wavelengths, allowing for clear visualization of cell wall structures.

  • Low Toxicity: Studies have shown that this compound has no toxic effects on a variety of fungi and bacteria, allowing for the staining of living cells without inhibiting their growth.

  • Cost-Effective: It is an inexpensive alternative to other fluorescent dyes.

  • Photostability: While detailed quantitative studies on its photostability in microscopy applications are not extensively published, its widespread use suggests a reasonable tolerance to light exposure during imaging. However, direct and natural sunlight can cause degradation of the pigment.

Quantitative Data

Quantitative data on the performance of this compound as a cell wall stain is primarily available for microbial applications.

ParameterOrganism(s)Value/ObservationReference
Fluorescence Intensity Fusarium graminearum (macroconidia)150 - 250 (arbitrary units)Chau et al., 2011
Bacteria75 - 130 (arbitrary units)Chau et al., 2011
Toxicity (Microbes) Fusarium graminearum, Escherichia coli, Trichoderma harzianum, Bacillus subtilisNo toxic effects on growth observed.
Toxicity (Plants) Allium cepa (onion) root cellsCytotoxic effects and chromosomal aberrations observed at high concentrations (150-600 ppm).
Plant and Human DNAIn vitro studies suggest potential for DNA damage at high concentrations (1-7%).
Acute Toxicity (Aquatic Invertebrates) Daphnia magnaEC50 > 100 mg/L (non-toxic)

Experimental Protocols

Staining of Fungal and Bacterial Cell Walls

This protocol is adapted from the work of Chau et al. (2011) and has been demonstrated to be effective for a range of fungal and bacterial species.

Materials:

  • This compound powder

  • Lactic acid (85%)

  • Microscope slides and coverslips

  • Fluorescence microscope

Stain Preparation (Lacto-brilliant Blue FCF):

  • Prepare a stock solution by dissolving 0.1 g of this compound in 100 mL of 85% lactic acid (0.1% w/v).

  • Store the solution in a dark bottle at room temperature.

Staining Procedure:

  • Place a small drop of the Lacto-brilliant Blue FCF solution on a clean microscope slide.

  • Aseptically transfer a small amount of the microbial culture (e.g., fungal mycelia, bacterial colony) into the drop of stain.

  • Gently mix the culture with the stain using a sterile needle or loop.

  • Carefully place a coverslip over the suspension, avoiding air bubbles.

  • Allow the stain to penetrate the cells for at least 1 minute.

  • Observe under a fluorescence microscope.

Microscopy Settings:

  • Excitation: 534 nm is an effective excitation wavelength.

  • Emission: Collection of emitted light should be appropriate for blue fluorescence.

Provisional Protocol for Staining Plant Cell Walls

While a standardized protocol for plant cell walls is not well-established, the following is a provisional method based on the microbial protocol and general plant staining techniques. This protocol may require optimization depending on the plant species and tissue type.

Materials:

  • This compound

  • Lactic acid (85%) or a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Plant tissue (e.g., Arabidopsis thaliana roots, onion epidermal peels)

  • Microscope slides and coverslips

  • Fluorescence microscope

Stain Preparation:

  • Option A (Lactic Acid-based): Prepare a 0.1% (w/v) solution of this compound in 85% lactic acid.

  • Option B (Aqueous): Prepare a 0.1% (w/v) solution of this compound in distilled water or PBS.

Staining Procedure:

  • Obtain thin sections of the plant tissue. For roots or whole seedlings, they can be mounted directly.

  • Place the tissue on a microscope slide and add a drop of the this compound staining solution.

  • Incubate for 5-15 minutes. Incubation time may need to be adjusted.

  • (Optional) Briefly rinse with the corresponding solvent (lactic acid or water/PBS) to remove excess stain.

  • Mount with a coverslip.

  • Observe under a fluorescence microscope.

Workflow for Plant Cell Wall Staining with this compound:

G cluster_prep Sample Preparation cluster_stain Staining cluster_observe Observation Sample Plant Tissue (e.g., Arabidopsis roots) Section Obtain Thin Sections Sample->Section Mount Mount on Slide Section->Mount AddStain Add Stain to Tissue Mount->AddStain StainSol Prepare 0.1% BB FCF in Lactic Acid or Buffer StainSol->AddStain Incubate Incubate 5-15 min AddStain->Incubate Rinse Optional Rinse Incubate->Rinse Coverslip Add Coverslip Rinse->Coverslip Microscope Fluorescence Microscopy Coverslip->Microscope

Caption: A generalized workflow for staining plant cell walls with this compound.

Potential Interaction with Cellular Signaling

An intriguing aspect of this compound is its structural similarity to Brilliant Blue G (BBG), a known antagonist of purinergic P2X7 receptors. These receptors are involved in various cellular processes, including inflammation and cell death. While the direct impact of this compound on plant signaling pathways is not yet elucidated, the established role of its analogue in animal systems presents a compelling area for future research.

Extracellular ATP (eATP) is a recognized signaling molecule in plants, involved in growth, development, and stress responses. It is plausible that this compound could interfere with eATP signaling in plants through interactions with ATP receptors, although this remains to be experimentally verified.

Hypothesized Signaling Interaction:

G cluster_cell Plant Cell eATP Extracellular ATP (eATP) P2K P2K Receptor (putative) eATP->P2K binds Downstream Downstream Signaling (e.g., Ca2+ influx, ROS production) P2K->Downstream activates Response Physiological Response (Growth, Stress Adaptation) Downstream->Response BBFCF This compound BBFCF->P2K potential antagonist?

Caption: A diagram illustrating the potential antagonistic effect of this compound on purinergic signaling in plants.

Conclusion and Future Directions

This compound is a versatile and advantageous fluorescent stain for visualizing the cell walls of fungi and bacteria. Its low toxicity and cost-effectiveness make it an excellent alternative to traditional, more hazardous dyes. While its application to plant cell walls is promising, further research is required to establish optimized and standardized protocols for various plant species and tissues.

Future research should focus on:

  • Protocol Optimization for Plants: Systematically evaluating different concentrations, incubation times, and mounting media for a range of plant models like Arabidopsis thaliana.

  • Quantitative Performance Metrics: Assessing the staining efficiency, photostability, and spectral properties of this compound in plant tissues and comparing them to established stains like Calcofluor White.

  • Toxicity Thresholds in Plants: Determining the precise concentrations at which this compound may exert cytotoxic or genotoxic effects on plant cells under staining conditions.

  • Elucidating Signaling Interactions: Investigating the potential interaction of this compound with plant purinergic signaling pathways and its implications for cellular processes.

By addressing these research gaps, the full potential of this compound as a routine and valuable tool in plant cell biology and drug development research can be realized.

References

The Neuroprotective Potential of Brilliant Blue FCF in Ischemic Stroke: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a sudden interruption of blood flow to the brain, leading to neuronal death and neurological deficits.[1][2] Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies.[1][2][3] Brilliant Blue FCF (BB-FCF), a synthetic dye widely used as a food colorant, has emerged as a promising candidate due to its ability to cross the blood-brain barrier and exert neuroprotective effects in preclinical models of ischemic stroke. This technical guide provides an in-depth overview of the neuroprotective mechanisms of BB-FCF, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: P2X7 Receptor Antagonism

The primary neuroprotective mechanism of this compound in ischemic stroke is attributed to its role as an antagonist of the P2X7 receptor (P2X7R). P2X7R is an ATP-gated ion channel that is overexpressed in the brain following ischemic injury. Its activation by extracellular ATP, released from damaged cells, triggers a cascade of detrimental downstream events, including neuroinflammation, excitotoxicity, and apoptosis. BB-FCF, by blocking P2X7R, mitigates these pathological processes. While BB-FCF itself has been studied, its derivative, Brilliant Blue G (BBG), is also a known P2X7R antagonist with demonstrated neuroprotective effects in stroke models.

Quantitative Data on Neuroprotective Effects

The efficacy of this compound has been quantified in both in vitro and in vivo models of ischemic stroke. The following tables summarize the key findings from preclinical studies.

Table 1: In Vitro Neuroprotective Effects of this compound in a Chemical Hypoxia Model
Cell LineInsultBB-FCF ConcentrationOutcome MeasureResultReference
HT22Iodoacetic acid (IAA)5-20 µMCell Viability (MTT assay)Concentration-dependent increase in cell viability
HT22Iodoacetic acid (IAA)5-10 µMLDH ReleaseSignificant reduction in LDH release
HT22Iodoacetic acid (IAA)10-20 µMp-ERK ExpressionSignificant decrease in phosphorylated ERK
HT22Iodoacetic acid (IAA)10-20 µMpSer9-GSK3β ExpressionSignificant increase in phosphorylated (inactive) GSK3β
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of Ischemic Stroke (MCAO)
Animal ModelBB-FCF DosageOutcome MeasureResultReference
MCAO Rats30 and 50 mg/kgNeurological ScoresSignificant improvement in neurological function
MCAO Rats30 and 50 mg/kgBehavioral Scores (De Ryck's and Beam walking)Significant improvement in motor coordination and function
MCAO Rats30 and 50 mg/kgInfarct Volume (TTC staining)Significant reduction in brain infarct volume
MCAO Rats30 and 50 mg/kgCerebral EdemaSignificant reduction in brain edema
MCAO Rats30 and 50 mg/kgp-ERK Expression (Ischemic Penumbra)Significant decrease in phosphorylated ERK

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating key signaling pathways downstream of the P2X7 receptor. The primary pathways identified are the Extracellular signal-regulated kinase (ERK) and Glycogen synthase kinase-3β (GSK3β) pathways.

Ischemic stroke triggers the activation of the P2X7 receptor, which in turn leads to the activation of both the ERK and GSK3β pathways, contributing to neuronal death. BB-FCF, by inhibiting the P2X7 receptor, prevents the activation of these downstream pathways, thereby promoting neuronal survival.

G cluster_0 Ischemic Stroke cluster_1 Upstream Events cluster_2 Signaling Cascades cluster_3 Cellular Outcome cluster_4 Therapeutic Intervention Ischemia Ischemia/Reperfusion ATP_release ATP Release Ischemia->ATP_release P2X7R P2X7 Receptor Activation ATP_release->P2X7R ERK_pathway ERK Pathway Activation P2X7R->ERK_pathway GSK3b_pathway GSK3β Pathway Activation P2X7R->GSK3b_pathway Neuronal_death Neuronal Death ERK_pathway->Neuronal_death GSK3b_pathway->Neuronal_death BBFCF This compound BBFCF->P2X7R Inhibition G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Culture HT22 Cells B Pre-treat with BB-FCF A->B C Induce Chemical Hypoxia (IAA) B->C D Assess Cell Viability (MTT/LDH) C->D E Western Blot (p-ERK, p-GSK3β) C->E G cluster_0 Pre-Surgery cluster_1 Surgery cluster_2 Post-Surgery Analysis A Anesthetize Rat B Administer BB-FCF (30 min pre-MCAO) A->B C Induce MCAO B->C D Administer BB-FCF (during MCAO) C->D E Reperfusion D->E F Administer BB-FCF (30 min post-MCAO) E->F G Neurological & Behavioral Tests (24h) F->G H Sacrifice & Brain Extraction (24h) F->H I TTC Staining (Infarct Volume) H->I J Western Blot (p-ERK) H->J

References

An In-depth Technical Guide to the Ecotoxicity of Brilliant Blue FCF in Aquatic Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the impact of Brilliant Blue FCF (FD&C Blue No. 1) on aquatic ecosystems. The information is intended to support environmental risk assessments and inform the development of safer chemical alternatives. This document summarizes key ecotoxicological data, details relevant experimental methodologies, and explores potential mechanisms of toxicity.

Executive Summary

This compound, a widely used synthetic triphenylmethane dye, generally exhibits low acute toxicity to aquatic organisms. Standard acute toxicity tests on fish and invertebrates consistently report LC50 and EC50 values greater than 100 mg/L, leading to its classification as not harmful under acute exposure scenarios. However, concerns emerge when considering chronic exposure and the effects of its degradation products. Notably, byproducts resulting from ozonation, a common water treatment process, have been shown to be significantly more toxic than the parent compound. Furthermore, as a light-absorbing substance, this compound can impact primary producers like algae by limiting light availability for photosynthesis. While specific molecular signaling pathways affected by this compound in aquatic organisms are not yet well-elucidated, studies on related triphenylmethane dyes suggest potential for neurotoxicity, genotoxicity, and the induction of oxidative stress.

Quantitative Ecotoxicity Data

The following tables summarize the key quantitative data on the ecotoxicity of this compound to a range of aquatic organisms.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

Test OrganismSpeciesEndpointDurationValue (mg/L)Reference
FishOncorhynchus mykiss (Rainbow Trout)LC5096 hours>100[1]
FishVarious SpeciesLC5096 hours>100 - >3000[2]
InvertebrateDaphnia magna (Water Flea)EC50 (Immobilisation)48 hours>100[3][4]
InvertebrateDaphnia magna (Water Flea)EC50 (Immobilisation)48 hours97 - >1000[3]

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

Test OrganismSpeciesEndpointDurationValue (mg/L)Reference
InvertebrateDaphnia magna (Water Flea)NOEC (Reproduction)21 days≥10
Aquatic PlantsMixed PopulationPopulation Reduction (98%)30 days2

Table 3: Toxicity of this compound Degradation Products

TreatmentTest OrganismSpeciesEndpointDurationValue (mg/L)Reference
OzonationInvertebrateDaphnia magnaEC50 (Immobilisation)48 hours4.8
OzonationInvertebrateArtemia salinaIncreased Toxicity--

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of ecotoxicity. The following sections describe the key experimental protocols referenced in the ecotoxicological evaluation of this compound.

Fish Acute Toxicity Test (OECD Guideline 203)

The acute toxicity of this compound to fish is typically determined following the OECD Guideline 203.

  • Test Organism: A recommended species is the rainbow trout (Oncorhynchus mykiss). Other species like zebrafish (Danio rerio) can also be used.

  • Test Conditions: The test is conducted under static or semi-static conditions. A 12 to 16-hour photoperiod is maintained, and the temperature is controlled.

  • Exposure: Fish are exposed to a range of concentrations of the test substance for a period of 96 hours. At least seven fish are used for each test concentration and for the control group. The concentrations are typically in a geometric series.

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration that kills 50% of the test fish within the 96-hour exposure period. The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) are also determined.

Daphnia magna Reproduction Test (OECD Guideline 211)

The chronic toxicity of this compound to invertebrates is assessed through a reproduction test with Daphnia magna, following the OECD Guideline 211.

  • Test Organism: Young female Daphnia magna (less than 24 hours old) are used.

  • Test Conditions: The test is performed under semi-static conditions with renewal of the test solutions typically three times a week over a 21-day period.

  • Exposure: Daphnids are exposed to a range of concentrations of the test substance.

  • Observations: Adult survival and the number of live offspring produced per adult are recorded daily.

  • Endpoint: The primary endpoint is the reproductive output. The EC50 for reproduction (the concentration causing a 50% reduction in offspring) is calculated. The NOEC and LOEC for reproduction are also determined.

Algal Growth Inhibition Test (ISO 8692)

The impact of this compound on primary producers is evaluated using the algal growth inhibition test as described in ISO 8692.

  • Test Organism: A unicellular green alga, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus, is used.

  • Test Conditions: The algae are cultured in a nutrient-rich medium under controlled conditions of light and temperature.

  • Exposure: The algal cultures are exposed to a series of concentrations of the test substance for 72 to 96 hours.

  • Observations: The growth of the algae is measured over time, typically by cell counting or measuring biomass.

  • Endpoint: The inhibition of growth is calculated relative to a control. The EC50 for growth inhibition (the concentration causing a 50% reduction in growth rate or yield) is determined.

Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways disrupted by this compound in aquatic organisms have not been extensively studied, research on the broader class of triphenylmethane dyes provides insights into potential mechanisms of toxicity.

Oxidative Stress

Exposure to triphenylmethane dyes has been shown to induce oxidative stress in fish. This can occur through the generation of reactive oxygen species (ROS), leading to cellular damage. The antioxidant enzyme activities, such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), are often altered in response to this stress.

Genotoxicity

Some triphenylmethane dyes have demonstrated genotoxic potential, meaning they can damage DNA. This can lead to mutations and other chromosomal aberrations, potentially impacting the long-term health and reproductive success of aquatic organisms.

Neurotoxicity

There is evidence to suggest that some synthetic food dyes may have neurotoxic effects. While direct evidence in aquatic organisms for this compound is lacking, the potential for interference with neurological functions should be considered in a comprehensive risk assessment.

The following diagram illustrates a generalized workflow for the ecotoxicological assessment of a chemical substance like this compound.

Ecotoxicological_Assessment_Workflow cluster_0 Initial Screening cluster_1 Chronic & Sub-lethal Effects cluster_2 Mechanistic & Environmental Fate cluster_3 Risk Assessment A Acute Toxicity Testing B Fish (OECD 203) 96h LC50 A->B C Daphnia (OECD 202) 48h EC50 A->C D Algae (ISO 8692) 72h EC50 A->D E Chronic Toxicity Testing A->E If acute toxicity is observed or high exposure is expected K Degradation & Byproduct Toxicity A->K Assess environmental transformation N Environmental Risk Assessment A->N F Daphnia Reproduction (OECD 211) 21d NOEC/ECx E->F G Fish Early Life Stage (OECD 210) E->G H Mechanism of Action E->H To understand underlying causes E->N I Genotoxicity Assays H->I J Oxidative Stress Markers H->J H->N L Photodegradation Ozonation K->L M Toxicity of Degradates K->M K->N O PEC/PNEC Ratio N->O

Caption: Ecotoxicological assessment workflow for this compound.

The following diagram illustrates a generalized cellular stress response pathway that could be activated by exposure to triphenylmethane dyes in aquatic organisms.

Cellular_Stress_Response cluster_0 Stressor cluster_1 Cellular Impact cluster_2 Cellular Response cluster_3 Potential Outcomes Stressor This compound (or other Triphenylmethane Dyes) ROS Increased Reactive Oxygen Species (ROS) Stressor->ROS Induces DNA_Damage Direct DNA Interaction (Genotoxicity) Stressor->DNA_Damage Causes Antioxidant Antioxidant Defense System Activation (e.g., SOD, CAT) ROS->Antioxidant Triggers Cell_Dysfunction Cellular Dysfunction (e.g., Neurotoxicity) ROS->Cell_Dysfunction DNA_Repair DNA Repair Mechanisms DNA_Damage->DNA_Repair Activates Apoptosis Apoptosis (Programmed Cell Death) Antioxidant->Apoptosis If overwhelmed Mutation Mutations DNA_Repair->Mutation If fails Apoptosis->Cell_Dysfunction Mutation->Cell_Dysfunction

Caption: Generalized cellular stress response to triphenylmethane dyes.

Conclusion and Future Research Directions

This compound demonstrates low acute toxicity to aquatic organisms. However, a comprehensive environmental risk assessment must consider the potential for chronic effects, particularly on the reproduction of invertebrates, and the indirect impact on primary producers. A significant area of concern is the increased toxicity of its degradation byproducts, especially those formed during ozonation processes.

Future research should focus on elucidating the specific molecular signaling pathways affected by this compound and its degradation products in a variety of aquatic organisms. Studies investigating sublethal endpoints such as genotoxicity, neurotoxicity, and endocrine disruption are needed to provide a more complete picture of its potential environmental impact. Furthermore, a more thorough investigation into the toxicity of various degradation products formed under different environmental conditions is warranted to fully assess the risk posed by this widely used dye.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Brilliant Blue FCF in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Brilliant Blue FCF (also known as FD&C Blue No. 1 or E133) in solutions using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[1][2] this compound is a synthetic organic compound widely used as a colorant in foods, pharmaceuticals, and cosmetics.[1] Accurate and reliable quantification of this dye is crucial for quality control and regulatory compliance. The described method utilizes a reversed-phase C18 column and a straightforward mobile phase, ensuring robust and reproducible results. This document outlines the necessary instrumentation, reagents, and a step-by-step protocol for sample preparation, HPLC analysis, and data interpretation.

Introduction

This compound is a triarylmethane dye that appears as a blue powder and is soluble in water.[1] Its strong absorbance in the visible spectrum, with a maximum absorption at approximately 628-630 nm, makes it well-suited for UV-Vis spectrophotometric detection.[1] HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC, in particular, is an excellent and common technique for the analysis of dyes like this compound. This application note details a validated HPLC method that can be readily implemented in a laboratory setting for the routine analysis of this compound in various aqueous solutions.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase analytical column (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm) is a suitable choice. Other columns, such as mixed-mode columns (e.g., Newcrom BH, Obelisc N), have also been shown to be effective.

  • Software: Chromatography data acquisition and processing software (e.g., Chromeleon).

  • Reagents:

    • This compound reference standard (≥97% purity by HPLC).

    • Methanol (HPLC grade).

    • Ammonium acetate (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Acetic acid (glacial, analytical grade).

  • Equipment:

    • Analytical balance.

    • Volumetric flasks.

    • Pipettes.

    • Syringe filters (0.45 µm).

    • Ultrasonic bath.

Chromatographic Conditions

The following table summarizes various HPLC methods that have been successfully employed for the analysis of this compound. Method 1 is detailed in the protocol below.

ParameterMethod 1Method 2Method 3
Column C18 (150 mm x 4.6 mm, 5 µm)Newcrom BH (50 mm x 4.6 mm, 5 µm)Obelisc N (50 mm x 3.26 mm, 5 µm)
Mobile Phase A: 0.05 M Ammonium acetate in waterB: 0.05 M Ammonium acetate in methanolMethanol / Water (50/50, v/v) with 1% H₂SO₄Acetonitrile / Water (50/50, v/v) with 70 mM Ammonium formate (pH 3.0)
Gradient Gradient elutionIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min0.6 mL/min
Injection Volume 2 µLNot SpecifiedNot Specified
Column Temperature 40°CNot SpecifiedNot Specified
Detection Wavelength 629 nm625 nm630 nm

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with HPLC-grade water. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with water to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Aqueous Samples: For clear aqueous solutions, filter the sample through a 0.45 µm syringe filter prior to injection.

  • Beverages and Food Matrices:

    • Degas carbonated beverages using an ultrasonic bath for 5-10 minutes.

    • Dilute the sample with water as needed to bring the concentration of this compound within the calibration range.

    • For solid or semi-solid samples like gelatin, dissolve a known weight of the sample in a specific volume of hot water, allow it to cool, and bring it to a final volume with water.

    • Filter all samples through a 0.45 µm syringe filter before analysis.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

System Suitability

Before running the samples, perform a system suitability test by injecting a mid-range standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

Calibration

Inject the prepared working standard solutions in ascending order of concentration. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. The correlation coefficient (r²) should be greater than 0.999.

Sample Analysis

Inject the prepared samples into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard to confirm the identity of this compound.

Data Presentation

The quantitative data for a typical HPLC method for this compound analysis is summarized in the table below. This data is indicative and may vary based on the specific instrumentation and laboratory conditions.

ParameterResult
Retention Time Approximately 2.7 - 5.8 minutes (highly method-dependent)
Linearity Range 1.56 - 50.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.11 - 0.29 µg/mL
Limit of Quantification (LOQ) 0.32 - 0.90 µg/mL
Precision (%RSD) < 2.5%
Recovery 88.13 - 101.9%

Logical Relationship Diagram

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Sample Solution Containing This compound Separation Chromatographic Separation (C18 Column) Sample->Separation Method Validated HPLC Method Method->Separation Detection UV-Vis Detection (~630 nm) Separation->Detection Chromatogram Chromatogram with This compound Peak Detection->Chromatogram Quantitative_Data Concentration of This compound Chromatogram->Quantitative_Data

Caption: Logical relationship of the analytical process for this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound in various solutions. The use of a standard C18 column and a simple mobile phase makes this method accessible to most analytical laboratories. Proper system suitability checks and the use of a valid calibration curve are essential for obtaining accurate and precise results. This method can be effectively utilized for quality control in the food, pharmaceutical, and cosmetic industries.

References

Preparation of Brilliant Blue FCF Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of Brilliant Blue FCF (BB FCF), also known as FD&C Blue No. 1 or Acid Blue 9, in cell culture experiments. BB FCF is a synthetic triarylmethane dye widely used as a colorant in food, pharmaceuticals, and cosmetics. In the realm of biomedical research, it is recognized for its properties as a P2X7 receptor antagonist and its potential neuroprotective effects.

Physicochemical Properties and Solubility

This compound is a water-soluble dye with a maximum absorbance at approximately 628 nm.[1] While readily soluble in aqueous solutions, its stability in complex solutions like cell culture media should be considered, and it is often recommended to prepare solutions fresh for each experiment.[1] For research purposes, it is crucial to use a high-purity grade of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Synonyms FD&C Blue No. 1, Acid Blue 9, E133
Molecular Formula C₃₇H₃₄N₂Na₂O₉S₃
Molecular Weight 792.85 g/mol
Appearance Dark purple powder
λmax ~628 nm

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining accurate and reproducible results. It is recommended to prepare a concentrated stock solution that can be further diluted to the desired working concentrations in cell culture medium.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water

Materials:

  • This compound powder (analytical grade)

  • Sterile, deionized, or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh out 7.93 mg of this compound powder and place it in a sterile conical tube.

  • Add 1 mL of sterile water to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note on Solubility in Cell Culture Media: While this compound is water-soluble, its solubility and stability in complete cell culture media (e.g., DMEM, RPMI-1640) containing salts, amino acids, and proteins have not been extensively documented in readily available literature. Therefore, it is best practice to prepare the final working concentrations by diluting the aqueous stock solution into the cell culture medium immediately before use.

Experimental Protocols

Cytotoxicity Assays

It is essential to determine the cytotoxic profile of this compound in the specific cell line being used for your experiments. The following are generalized protocols for common cytotoxicity assays that can be adapted for use with this compound.

Protocol 2: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., HepG2, HT22)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Experimental Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound B->C D Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A suggested starting range is 1 µM to 1000 µM.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (if applicable).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Table 2: Example Concentration Ranges for Cytotoxicity Screening of this compound

Cell LineSuggested Concentration RangeIncubation TimeAssay
HepG2 (human liver carcinoma)10 - 500 µg/mL48 hoursMTS
HT22 (mouse hippocampal)1 - 100 µM24 hoursMTT
Various Cancer Cell Lines1 - 1000 µM24, 48, 72 hoursMTT/LDH

Note: The study on HepG2 cells used a range of 75 to 300 µg/mL of various food dyes, which can serve as a starting point for this compound.[2]

Protocol 3: LDH Release Assay for Cytotoxicity

The LDH (lactate dehydrogenase) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Multi-well plate reader

Experimental Workflow:

LDH_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound B->C D Incubate for the desired exposure time C->D E Collect supernatant from each well D->E F Transfer supernatant to a new 96-well plate E->F G Add LDH reaction mixture to each well F->G H Incubate as per kit instructions G->H I Measure absorbance at the specified wavelength H->I Signaling_Pathway cluster_0 Cellular Stress / Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response Stimulus Chemical Hypoxia (e.g., Iodoacetic acid) P2X7R P2X7 Receptor Stimulus->P2X7R ERK ERK P2X7R->ERK GSK3b GSK3β P2X7R->GSK3b pERK p-ERK (Active) ERK->pERK Response Neuronal Cell Death pERK->Response pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b GSK3b->Response BBFCF This compound BBFCF->P2X7R Inhibits BBFCF->ERK Inhibits Phosphorylation BBFCF->GSK3b Promotes Inhibitory Phosphorylation

References

Application Notes and Protocols: Brilliant Blue FCF in Food Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic triarylmethane dye widely utilized in the food, pharmaceutical, and cosmetic industries.[1][2] Its consistent color, stability, and water solubility make it a valuable tool in various food science research applications, ranging from quality control to digestive studies.[1] This document provides detailed application notes and protocols for the use of this compound in food science research.

Application as a Food Colorant and for Stability Studies

This compound is primarily used to impart a blue color to a wide range of food products, including beverages, dairy products, candies, and baked goods.[2][3] Research in this area often focuses on the stability of the color under different processing and storage conditions.

Quantitative Data Summary: Color Stability and Characteristics
ParameterValueReference
E NumberE133
Color Index42090
Maximum Absorption (λmax)~628-630 nm
Acceptable Daily Intake (ADI)6 mg/kg body weight
Legal Limits in the EU150–300 mg/kg depending on the food type
Experimental Protocol: Spectrophotometric Analysis of this compound in a Beverage Matrix

This protocol outlines the determination of this compound concentration in a clear beverage sample.

Materials:

  • This compound standard

  • Distilled water

  • Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Cuvettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a known volume of distilled water.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 10 µg/mL.

  • Sample Preparation:

    • If the beverage is carbonated, degas it by sonication or gentle stirring.

    • Filter the beverage sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the sample with distilled water to bring the expected concentration of this compound within the range of the standard curve.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the λmax of this compound (~630 nm).

    • Use distilled water as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the prepared sample solution.

  • Data Analysis:

    • Plot a standard curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its absorbance on the standard curve.

    • Account for the dilution factor to calculate the final concentration in the original beverage sample.

Application as a Tracer in Digestion and Soil Studies

Due to its low absorption in the gastrointestinal tract, this compound is an effective tracer for studying gut transit time and permeability. It is also extensively used as a water tracer in soil science to visualize water flow paths.

Experimental Protocol: In Vivo Gut Transit Time Measurement in a Murine Model

This protocol describes a non-invasive method to measure gut transit time in mice using this compound.

Materials:

  • This compound

  • Vehicle (e.g., water, methylcellulose)

  • Gavage needles

  • Animal balance

  • Individual housing cages with white bedding

Procedure:

  • Animal Acclimation:

    • House mice individually in cages with white bedding for at least 24 hours to acclimate.

    • Provide ad libitum access to food and water.

  • Dye Administration:

    • Prepare a solution of this compound in the chosen vehicle (e.g., 5 mg/mL).

    • Administer a defined volume of the dye solution to each mouse via oral gavage (e.g., 100 µL). Record the exact time of administration.

  • Monitoring:

    • Monitor the mice regularly for the appearance of the first blue-colored feces.

    • Record the time of the first appearance of the blue dye in the feces.

  • Calculation:

    • Calculate the gut transit time as the difference between the time of dye administration and the time of the first appearance of blue feces.

Application in Analytical Method Development

Accurate quantification of this compound in food products is crucial for regulatory compliance and quality control. Various analytical techniques have been developed for its determination.

Quantitative Data Summary: Analytical Methods for this compound
Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Spectrophotometry with ATPSFood Samples0.017 ng/mL-
Voltammetry (Hg(Ag)FE)Beverages, Juices0.24 µg/L0.72 µg/L
IL-IDLLME with UV-VisFood and Cosmetics0.34 µg/L-
HPLCEnergy Drinks--
Experimental Protocol: HPLC-UV Analysis of this compound in a Candy Sample

This protocol provides a general procedure for the quantification of this compound in a solid food matrix using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation:

    • Prepare a stock solution and working standards of this compound in the mobile phase.

  • Sample Extraction:

    • Weigh a known amount of the homogenized candy sample (e.g., 1 g).

    • Dissolve the sample in a known volume of warm water (e.g., 50°C) with vortexing.

    • Centrifuge the sample to pellet any insoluble material.

    • Collect the supernatant.

  • Sample Clean-up (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with water to remove sugars and other polar interferences.

    • Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at 630 nm.

    • Inject the prepared sample and standards into the HPLC system.

  • Quantification:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Quantify the concentration using a calibration curve generated from the peak areas of the standards.

Application in Degradation and Toxicological Studies

Research on the degradation of this compound is important for understanding its environmental fate and for developing methods for its removal from wastewater. Toxicological studies assess its safety for consumption.

Experimental Protocol: Photodegradation of this compound using a Photo-Fenton Process

This protocol describes a method to study the degradation of this compound using an advanced oxidation process.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • Ferrous sulfate (FeSO₄)

  • Sulfuric acid (for pH adjustment)

  • UV lamp

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Prepare an aqueous solution of this compound of a known concentration (e.g., 1.0 x 10⁻⁵ M).

    • Adjust the pH of the solution to ~3 using sulfuric acid.

    • Place the solution in a photoreactor equipped with a UV lamp and a magnetic stirrer.

  • Initiation of Degradation:

    • Add ferrous sulfate (e.g., 1.0 x 10⁻³ M) and hydrogen peroxide (e.g., 4.0 x 10⁻⁴ M) to the solution.

    • Turn on the UV lamp and the stirrer to start the reaction.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Measure the absorbance of the aliquots at 630 nm using a spectrophotometer to monitor the decrease in this compound concentration.

  • Data Analysis:

    • Calculate the degradation efficiency at each time point.

    • Determine the kinetics of the degradation reaction (e.g., by plotting ln(A₀/A) versus time for first-order kinetics).

Visualizations

Experimental_Workflow_for_HPLC_Analysis cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up (SPE) cluster_analysis HPLC Analysis Sample Candy Sample Homogenize Homogenize Sample->Homogenize Dissolve Dissolve in Water Homogenize->Dissolve Centrifuge Centrifuge Dissolve->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Load->Wash Elute Elute BB FCF Wash->Elute Reconstitute Dry and Reconstitute Elute->Reconstitute Inject Inject into HPLC Reconstitute->Inject Detect UV Detection at 630 nm Inject->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Workflow for HPLC analysis of this compound in candy.

Photo_Fenton_Degradation_Pathway cluster_reagents Reaction Conditions BB_FCF This compound (Blue Color) Intermediates Colored Intermediates BB_FCF->Intermediates Oxidation Colorless Colorless Organic Species Intermediates->Colorless Further Oxidation Mineralization Mineralization Products (CO₂, H₂O, etc.) Colorless->Mineralization Complete Oxidation Reagents Fe²⁺ / H₂O₂ / UV Light Reagents->BB_FCF

References

Application Notes and Protocols: Brilliant Blue FCF in Neurotrauma Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Blue FCF (BB-FCF), a derivative of the food dye FD&C blue dye no. 1, and its analogue Brilliant Blue G (BBG), have emerged as significant research tools in the study of neurotrauma, including spinal cord injury (SCI) and traumatic brain injury (TBI).[1][2][3] These compounds are highly selective antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in the secondary injury cascade following neurotrauma.[4][5] Activation of P2X7R by high extracellular ATP concentrations, which occur following cell damage, triggers a cascade of detrimental events including inflammation, and ultimately, neuronal and glial cell death. By blocking this receptor, BB-FCF and BBG offer a neuroprotective strategy, reducing the extent of secondary damage and promoting functional recovery in preclinical models.

Mechanism of Action

Following a primary traumatic insult to the central nervous system (CNS), damaged cells release large quantities of ATP into the extracellular space. This ATP binds to and activates P2X7R on various cell types, including neurons, microglia, and astrocytes. P2X7R activation leads to the formation of a non-selective pore, causing ionic imbalance, and downstream activation of inflammatory pathways, such as the NLRP3 inflammasome, and apoptotic and necrotic cell death pathways. This compound and BBG act as potent and selective antagonists of the P2X7 receptor, thereby inhibiting these downstream signaling events. This antagonism has been shown to reduce neuronal and glial apoptosis, decrease neuroinflammation, and preserve the integrity of the blood-brain/spinal cord barrier.

Applications in Neurotrauma Research

  • Neuroprotective Agent: The primary application of BB-FCF and BBG in neurotrauma models is as a neuroprotective agent to mitigate secondary injury. Administration following injury has been shown to reduce lesion volume, decrease cerebral edema, and improve motor function recovery in rodent models of TBI and SCI.

  • Tool for Studying P2X7R Signaling: As selective P2X7R antagonists, these compounds are invaluable tools for elucidating the role of this receptor in the pathophysiology of neurotrauma. By observing the effects of BB-FCF or BBG administration, researchers can dissect the contribution of P2X7R-mediated signaling to specific aspects of secondary injury, such as inflammation, apoptosis, and axonal damage.

Quantification of Neuroprotective Effects

The efficacy of BB-FCF as a neuroprotective agent is assessed by quantifying the extent of cell death and tissue damage. As direct quantification of cell death using BB-FCF itself is not a standard method, its neuroprotective effects are evaluated using a variety of well-established assays:

  • Histological Assessment of Cell Death:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method is widely used to detect DNA fragmentation, a hallmark of apoptosis. A reduction in the number of TUNEL-positive cells in BB-FCF treated animals compared to vehicle controls indicates a decrease in apoptotic cell death.

    • Caspase-3 Activity Assays: Caspase-3 is a key executioner caspase in the apoptotic pathway. Measuring its activity, either through immunohistochemistry for activated caspase-3 or through fluorescence-based activity assays, provides a quantitative measure of apoptosis.

  • In Vitro Cell Viability and Cytotoxicity Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A higher MTT signal in BB-FCF treated cell cultures exposed to a traumatic insult (e.g., excitotoxicity, oxidative stress) suggests a protective effect.

    • LDH (Lactate Dehydrogenase) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis (necrosis). Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity. Lower LDH release in the presence of BB-FCF indicates a reduction in necrotic cell death.

  • Assessment of Blood-Brain/Spinal Cord Barrier Integrity:

    • Evans Blue Dye Extravasation: This technique is used to assess the permeability of the blood-brain or blood-spinal cord barrier. Evans Blue dye binds to albumin in the blood and its presence in the CNS parenchyma indicates barrier disruption. Reduced Evans Blue extravasation in BB-FCF treated animals suggests a protective effect on the vascular endothelium.

Data Presentation

Table 1: In Vivo Administration of Brilliant Blue G in Rodent Neurotrauma Models

ParameterSpinal Cord Injury (Rat)Traumatic Brain Injury (Rat)
Compound Brilliant Blue G (BBG)Brilliant Blue G (BBG)
Dosage 10 or 50 mg/kg/day50 mg/kg
Route of Administration Intravenous (IV)Intravenous (IV) via tail vein
Timing of Administration 15 minutes post-injury15 minutes prior to or up to 8 hours post-injury
Reported Neuroprotective Effects Improved motor skillsAttenuated cerebral edema and motor deficits

Table 2: In Vitro Quantification of BB-FCF Neuroprotection

AssayPrincipleEndpoint MeasuredInterpretation of Neuroprotection
MTT Assay Reduction of yellow MTT to purple formazan by metabolically active cells.Absorbance at 570 nm.Increased absorbance in BB-FCF treated cells.
LDH Release Assay Measurement of LDH released from damaged cells into the culture medium.Absorbance at 490 nm.Decreased absorbance in the supernatant of BB-FCF treated cells.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Rat Model of Spinal Cord Injury
  • Animal Model: Adult female Sprague-Dawley rats (250-300g) are commonly used. The spinal cord injury is typically induced by a weight-drop method to create a contusion injury at a specific thoracic level (e.g., T10).

  • This compound Preparation: Prepare a sterile solution of Brilliant Blue G (a close analog of BB-FCF) in physiological saline. A common dosage is 50 mg/kg.

  • Administration: Administer the BBG solution via intravenous (IV) injection into the tail vein. The first dose is typically given 15 minutes after the induction of the spinal cord injury. Subsequent doses can be administered daily for a specified period.

  • Control Group: A control group of animals should receive an equivalent volume of sterile physiological saline via the same administration route and schedule.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics, manual bladder expression, and monitoring for any adverse effects.

  • Outcome Assessment: At predetermined time points post-injury, assess motor function using a standardized scale (e.g., Basso, Beattie, Bresnahan (BBB) locomotor rating scale). At the end of the experiment, animals are euthanized, and spinal cord tissue is collected for histological and biochemical analyses to quantify cell death and tissue damage.

Protocol 2: Quantification of Apoptosis using TUNEL Staining in Spinal Cord Tissue
  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C. Cryoprotect the tissue in a graded series of sucrose solutions (10%, 20%, 30%) and then embed in Optimal Cutting Temperature (OCT) compound for cryosectioning.

  • Sectioning: Cut 20 µm thick transverse sections of the spinal cord using a cryostat and mount them on charged glass slides.

  • Permeabilization: Wash the sections with PBS and then permeabilize with a solution of 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

  • TUNEL Reaction:

    • Wash the sections with PBS.

    • Incubate the sections with TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche). This incubation is typically carried out in a humidified chamber at 37°C for 1 hour.

  • Washing: Wash the sections thoroughly with PBS to remove unincorporated nucleotides.

  • Counterstaining: Counterstain the nuclei with a fluorescent nuclear stain such as DAPI (4',6-diamidino-2-phenylindole).

  • Mounting and Imaging: Mount the sections with an anti-fade mounting medium and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in their nuclei.

  • Quantification: Capture images from the epicenter of the injury and adjacent regions. Quantify the number of TUNEL-positive cells per unit area or as a percentage of the total number of DAPI-stained nuclei.

Protocol 3: In Vitro Quantification of Cytotoxicity using the LDH Release Assay
  • Cell Culture: Plate primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density.

  • Induction of Injury: Induce cell injury using a relevant in vitro model of neurotrauma, such as glutamate excitotoxicity (e.g., 100 µM glutamate for 24 hours) or oxidative stress (e.g., 100 µM H₂O₂ for 6 hours).

  • Treatment with BB-FCF: Co-treat the cells with different concentrations of this compound during the injury period. Include appropriate controls: untreated cells (negative control), cells treated with the injury-inducing agent alone (positive control), and cells treated with BB-FCF alone.

  • Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Assay:

    • Use a commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific).

    • Add the collected supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture, which typically contains a substrate and a tetrazolium salt, to each well.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.

  • Measurement: Measure the absorbance of the resulting formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit). A decrease in LDH release in the BB-FCF treated groups compared to the injury-only group indicates a cytoprotective effect.

Mandatory Visualizations

G cluster_0 P2X7 Receptor Signaling Pathway in Neurotrauma Trauma Neurotrauma (SCI/TBI) ATP_release ATP Release from Damaged Cells Trauma->ATP_release P2X7R P2X7 Receptor Activation (Neurons, Glia) ATP_release->P2X7R Pore_formation Pore Formation & Ionic Imbalance P2X7R->Pore_formation Cell_death Neuronal & Glial Cell Death (Apoptosis/Necrosis) P2X7R->Cell_death Inflammasome NLRP3 Inflammasome Activation Pore_formation->Inflammasome Inflammasome->Cell_death BBFCF This compound BBFCF->P2X7R Antagonism

Caption: P2X7 Receptor Signaling Pathway in Neurotrauma and Inhibition by this compound.

G cluster_1 Experimental Workflow: Quantifying BB-FCF Neuroprotection Neurotrauma_model Induce Neurotrauma (In Vivo or In Vitro) Treatment Administer BB-FCF or Vehicle Control Neurotrauma_model->Treatment Tissue_collection Collect Tissue/ Culture Supernatant Treatment->Tissue_collection Quantification Quantify Cell Death Tissue_collection->Quantification TUNEL TUNEL Staining Quantification->TUNEL LDH_assay LDH Release Assay Quantification->LDH_assay MTT_assay MTT Assay Quantification->MTT_assay Data_analysis Data Analysis & Comparison TUNEL->Data_analysis LDH_assay->Data_analysis MTT_assay->Data_analysis

Caption: Experimental Workflow for Assessing the Neuroprotective Effects of this compound.

References

Application Notes and Protocols for In Vivo Administration of Brilliant Blue FCF in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration routes for Brilliant Blue FCF (BBF), a widely used non-toxic dye with emerging therapeutic applications, particularly in neuroscience and vascular research. This document details established protocols for various administration routes in common animal models, summarizes quantitative data from published studies, and visualizes key experimental workflows and signaling pathways.

Overview of this compound in In Vivo Research

This compound (also known as FD&C Blue No. 1) is a synthetic organic compound used as a colorant in foods, drugs, and cosmetics.[1] In recent years, BBF and its structural analog Brilliant Blue G (BBG) have gained significant attention in biomedical research for their ability to antagonize P2X7 purinergic receptors.[1][2] These receptors are implicated in inflammatory responses, making BBF a compound of interest for studying conditions like spinal cord injury, ischemic stroke, and other neuroinflammatory diseases.[1][3]

When choosing an administration route for in vivo studies, researchers must consider the target tissue, desired pharmacokinetic profile, and the specific research question. The dye's absorption and distribution are highly dependent on the administration method. For instance, oral administration results in poor absorption from the gastrointestinal tract, with the majority of the dye being excreted in the feces. In contrast, parenteral routes like intravenous or intraperitoneal injection allow for systemic distribution.

Quantitative Data Summary

The following tables summarize quantitative data for different in vivo administration routes of this compound and its analog, Brilliant Blue G, as reported in various animal studies.

Table 1: Intraperitoneal (IP) Administration of this compound/G

Animal ModelCompoundDosageFrequencyVehicleKey FindingsReference
Sprague-Dawley RatsThis compound30 and 50 mg/kg30 min before, during, and 30 min after MCAO surgeryNot SpecifiedReduced neurological deficits and infarct volume in a model of ischemic stroke.
Balb-c MiceBrilliant Blue G100 mg/kgSingle dose, 30 min before behavioral testsSalineDid not show acute antidepressant-like activity.

Table 2: Intravenous (IV) Administration of Brilliant Blue G

Animal ModelCompoundDosageFrequencyVehicleKey FindingsReference
RatsBrilliant Blue G10 or 50 mg/kg/dayDaily for 3 days, starting 15 minutes post-injuryNot SpecifiedImproved motor skills after spinal cord injury.

Table 3: Oral Administration of this compound/G

Animal ModelCompoundDosageFrequencyAdministration MethodKey FindingsReference
Charles River CD RatsThis compound0.1%, 1.0%, or 2.0% of dietLifetimeAdmixture in dietNo-observed-adverse-effect level (NOAEL) of 1.0% for females and 2.0% for males.
Charles River CD-1 MiceThis compound0.5%, 1.5%, or 5.0% of dietLifetimeAdmixture in dietNOAEL of 5.0% of the diet.
MiceThis compound0.08%, 0.24%, or 0.72% of dietFrom 5 weeks of age (F0) to 11 weeks of age (F1)Admixture in dietMinor neurobehavioral effects at the highest dose.
APPSwDI/NOS2-/- MiceBrilliant Blue G2000 mg/kg/dayDaily for 3 monthsBlended into chowWell-tolerated and able to cross the blood-brain barrier to prevent neuronal loss.
Wistar RatsThis compound>2000 mg/kgSingle doseOralLD50 >2000 mg/kg.

Table 4: Subcutaneous (SC) Administration of this compound

Animal ModelCompoundDosageFrequencyVehicleKey FindingsReference
MiceThis compound4600 mg/kgSingle doseNot SpecifiedLD50 of 4600 mg/kg.
RatsThis compound80-100 mgSingle doseAqueous solution77% excreted in feces and 2.5% in urine.

Experimental Protocols

The following are detailed protocols for the most common in vivo administration routes of this compound. These protocols are based on standard procedures and should be adapted to specific experimental needs and institutional guidelines.

Solution Preparation

This compound is highly water-soluble. For most parenteral applications, sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles. For oral administration, BBF can be dissolved in drinking water or mixed directly into powdered chow.

Protocol for Preparing a 10 mg/mL Injectable Solution:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add a small amount of sterile, pyrogen-free saline or PBS to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to ensure complete dissolution.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the solution protected from light.

Intraperitoneal (IP) Injection Protocol (Mouse)

IP injection is a common route for administering substances systemically.

Materials:

  • This compound solution

  • Sterile syringe (1 mL) and needle (25-27 gauge)

  • 70% ethanol

  • Animal restraint device (optional)

Procedure:

  • Restrain the mouse by scruffing the neck and back to expose the abdomen. The head should be tilted downwards.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle, bevel up, at a 30-45° angle into the skin and through the abdominal wall.

  • Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.

  • Inject the solution slowly and steadily. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Intravenous (IV) Tail Vein Injection Protocol (Rat)

IV injection provides rapid systemic distribution and bypasses first-pass metabolism.

Materials:

  • This compound solution

  • Sterile syringe (1 mL) and needle (25-27 gauge)

  • Rat restrainer

  • Heat lamp or warming pad

  • 70% ethanol

Procedure:

  • Warm the rat's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the rat in a restrainer, leaving the tail exposed.

  • Identify one of the lateral tail veins.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.

  • A "flash" of blood in the needle hub may indicate correct placement.

  • Inject the solution slowly. Resistance or the formation of a subcutaneous bleb indicates improper placement. The recommended maximum bolus injection volume is 5 ml/kg.

  • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Return the rat to its cage and monitor for adverse reactions.

Oral Gavage Protocol (Rat)

Oral gavage ensures the administration of a precise dose directly into the stomach.

Materials:

  • This compound solution

  • Gavage needle (16-18 gauge for adult rats)

  • Syringe (appropriately sized for the dose volume)

Procedure:

  • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.

  • Restrain the rat securely, keeping its head and body in a straight line.

  • Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue towards the esophagus.

  • The needle should pass smoothly down the esophagus without force. If the animal coughs or struggles, the needle may be in the trachea and must be withdrawn immediately.

  • Once the needle is at the predetermined depth, administer the solution slowly. The maximum recommended volume is 10-20 ml/kg.

  • Withdraw the gavage needle in a single, smooth motion.

  • Return the rat to its cage and monitor for any signs of respiratory distress.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for different in vivo administration routes of this compound.

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep Solution Preparation (BBF in sterile vehicle) dose Dose Calculation (mg/kg) prep->dose restrain Animal Restraint dose->restrain ip Intraperitoneal Injection restrain->ip iv Intravenous Injection restrain->iv oral Oral Gavage restrain->oral monitor Monitoring for Adverse Effects ip->monitor iv->monitor oral->monitor endpoint Experimental Endpoint monitor->endpoint

Caption: General experimental workflow for in vivo administration of BBF.

Signaling Pathways

This compound and its analog Brilliant Blue G have been shown to modulate specific signaling pathways, primarily through the antagonism of the P2X7 receptor.

P2X7_Signaling ATP Extracellular ATP (e.g., from cell injury) P2X7R P2X7 Receptor ATP->P2X7R activates BBG Brilliant Blue G / FCF BBG->P2X7R inhibits Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Neuroinflammation IL1b->Inflammation

Caption: BBF/BBG inhibits the P2X7R-mediated inflammatory pathway.

In the context of neuroprotection, particularly in ischemic stroke models, this compound has been shown to inhibit the Extracellular signal-regulated kinase (ERK) and Glycogen synthase kinase-3β (GSK3β) pathways.

Neuroprotection_Signaling Ischemia Ischemia / Reperfusion Injury ERK p-ERK (activated) Ischemia->ERK activates GSK3b GSK3β (active) Ischemia->GSK3b activates BBF This compound BBF->ERK inhibits BBF->GSK3b inhibits NeuronalDeath Neuronal Death & Apoptosis ERK->NeuronalDeath GSK3b->NeuronalDeath

Caption: BBF provides neuroprotection by inhibiting ERK and GSK3β pathways.

References

Brilliant Blue FCF: Comprehensive Application Notes for Microscopy and Histology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilliant Blue FCF (FD&C Blue No. 1) is a synthetic triarylmethane dye, widely recognized for its use as a colorant in food and cosmetics.[1][2] Beyond these common applications, its unique properties make it a valuable tool in various scientific research fields, particularly in microscopy and histology. Its ability to act as a fluorescent stain for microorganisms, a biological stain for cell walls, and a selective inhibitor of specific cell signaling pathways has garnered increasing interest.[1][3] Notably, this compound is considered non-toxic and biocompatible, offering a safer alternative to many traditional, more hazardous laboratory stains.[3]

This document provides detailed application notes and protocols for the use of this compound in microscopy and histology, designed to assist researchers in leveraging this versatile dye for their studies.

Physicochemical Properties and Spectral Data

This compound is a water-soluble powder with a maximum absorption at approximately 628 nm to 630 nm. This characteristic is central to its application in fluorescence microscopy.

PropertyValueReferences
Molecular FormulaC₃₇H₃₄N₂Na₂O₉S₃
Molecular Weight792.85 g/mol
Maximum Absorption (λmax)~628-630 nm
AppearanceBlue powder or granules
SolubilitySoluble in water

Applications in Microscopy and Histology

This compound has demonstrated utility in a range of microscopic applications, from the fluorescent labeling of bacteria and fungi to its emerging role in studying specific cellular signaling pathways.

Fluorescent Staining of Microorganisms

This compound serves as an effective fluorescent stain for a variety of fungi and bacteria, providing a non-toxic alternative to traditional microbial stains like lactofuchsin. It allows for clear visualization of microbial cell structures under fluorescence microscopy.

Experimental Protocol: Fluorescent Staining of Fungi and Bacteria

This protocol is adapted from the method described by Chau et al. (2011).

Materials:

  • This compound (Acid Blue 9) powder

  • 85% Lactic acid

  • Microbial culture (fungi or bacteria)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Preparation of Staining Solution:

    • Prepare a 0.1% (w/v) stock solution of this compound in 85% lactic acid.

    • Ensure the powder is completely dissolved. Filter the solution through a 0.22 µm filter for optimal results.

  • Sample Preparation:

    • Place a small amount of the microbial culture on a clean microscope slide.

    • For liquid cultures, a drop can be used. For solid cultures, a small portion of the colony can be transferred.

  • Staining:

    • Add a drop of the 0.1% this compound staining solution to the microbial sample on the slide.

    • Gently mix with a sterile loop or pipette tip.

    • Incubate for up to 5 minutes at room temperature. A shorter incubation time of less than 1 minute may be sufficient to achieve fluorescence.

  • Microscopy:

    • Place a coverslip over the stained sample.

    • Observe under a fluorescence microscope.

    • Excitation: While the absorption maximum is ~630 nm, a study by Chau et al. successfully used an excitation of 546 nm.

    • Emission: A long-pass filter of 590 nm has been reported to be effective.

Expected Results:

Fungal and bacterial cells will exhibit bright fluorescence, allowing for the visualization of cellular morphology, including septa in fungi.

G cluster_prep Preparation cluster_stain Staining cluster_observe Observation prep_stain Prepare 0.1% BB FCF in 85% Lactic Acid add_stain Add Staining Solution to Sample prep_stain->add_stain prep_sample Place Microbial Sample on Slide prep_sample->add_stain incubate Incubate for up to 5 minutes add_stain->incubate add_coverslip Apply Coverslip incubate->add_coverslip microscopy Observe under Fluorescence Microscope add_coverslip->microscopy

Caption: P2X7R-Panx1 signaling pathway and point of inhibition by BB FCF.

Quantitative Data Summary

ApplicationOrganism/Cell TypeConcentration of BB FCFIncubation TimeMicroscopy TechniqueReferences
Fluorescent StainingFungi, Bacteria0.1% (w/v) in 85% lactic acid< 1 to 5 minutesFluorescence
Cell Viability AssayCultured Cells0.1% (w/v) in PBS3-5 minutesBright-field(adapted)
Plant Vasculature StainingPlant Cuttings0.1% - 1% (w/v) in waterSeveral hours to overnightBright-fieldGeneral Method
Inhibition of Panx1VariousIC₅₀ of ~0.27 µMVaries with experimentN/A
Histological CounterstainTissue Sections0.01% - 0.1% (w/v) in water30 seconds - 2 minutes (optimization required)Bright-fieldGeneral Method

Safety and Handling

This compound is generally considered non-toxic and safe for laboratory use. However, as with any chemical, it is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the powder and solutions.

Conclusion

This compound is a versatile and safe dye with a growing number of applications in microscopy and histology. Its utility as a fluorescent stain for microorganisms is well-established, and it shows great promise as a vital stain, a tool for visualizing plant vasculature, and as a specific inhibitor for studying P2X7R-Panx1 signaling. While further optimization is required for its use as a histological counterstain, its favorable safety profile makes it an attractive alternative to more hazardous traditional dyes. These application notes provide a foundation for researchers to incorporate this compound into their experimental workflows.

References

Application Notes and Protocols for the Analytical Detection of Brilliant Blue FCF in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brilliant Blue FCF (also known as FD&C Blue No. 1 and E133) is a synthetic triarylmethane dye widely used to impart a blue color to cosmetics, pharmaceuticals, and food products.[1][2] Due to potential health concerns and regulatory limits on its concentration, accurate and validated analytical methods are essential for quality control and safety assessment of cosmetic products containing this colorant. This document provides detailed application notes and experimental protocols for three common analytical techniques used to detect and quantify this compound: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry with microextraction, and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Application Note

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a powerful and widely used technique for the simultaneous determination of multiple synthetic colorants in cosmetic samples.[3] The method relies on a reversed-phase C18 column to separate analytes based on their polarity.[3] The DAD allows for the detection of this compound at its maximum absorbance wavelength (~630-634 nm) and provides spectral information to confirm the identity of the peak.[4] This method is highly valued for its specificity, precision, and ability to resolve the target analyte from complex cosmetic matrices like soaps, shower gels, mouthwashes, and eyeshadows. The validation of such HPLC methods typically follows guidelines from the International Conference on Harmonisation (ICH) to ensure reliability.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 0.1 g of the cosmetic sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., a mixture of 20 mM ammonium acetate buffer, acetonitrile, and methanol) to dissolve the sample.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution of the dye.

  • Centrifuge the solution at 5000 rpm for 10 minutes to precipitate any insoluble matrix components.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Standard Preparation:

  • Prepare a stock standard solution of this compound (100 µg/mL) in the mobile phase.

  • Create a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution.

3. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using a mixture of 20 mM ammonium acetate buffer, acetonitrile, and methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Diode-Array Detector set at 634 nm for this compound. The total run time is typically around 24 minutes to allow for the elution of all components.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: HPLC-DAD Method Performance Characteristics

Parameter Value Reference
Linearity Range 1.56–50.0 µg/mL
Limit of Detection (LOD) ≤ 0.18 µg/mL
Limit of Quantification (LOQ) 0.32–0.90 µg/mL
Recovery 88.7 - 103.0%
Precision (RSD%) ≤ 7.33%

| Accuracy (RE%) | ≤ 3.0% | |

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve & Sonicate p1->p2 p3 Centrifuge p2->p3 p4 Filter (0.45 µm) p3->p4 a1 Inject into HPLC p4->a1 a2 Separation on C18 Column a1->a2 a3 DAD Detection at 634 nm a2->a3 d1 Peak Integration a3->d1 d2 Quantification via Calibration Curve d1->d2

Caption: Workflow for HPLC-DAD analysis of this compound.

UV-Visible Spectrophotometry with Ionic Liquid Microextraction

Application Note

UV-Visible Spectrophotometry is a straightforward and cost-effective method for quantifying colorants. For cosmetic samples, a sample preparation step is crucial to remove interfering matrix components. A novel and simple method involves an ionic liquid independent disperse liquid-liquid micro-extraction (IL-IDLLME) prior to spectrophotometric analysis. This procedure preconcentrates the this compound from the aqueous sample into a small volume of an ionic liquid, enhancing the sensitivity of the method. The absorbance of the final solution is measured at the wavelength of maximum absorption for this compound, which is approximately 630 nm. This approach has been successfully applied to determine the dye in products like eau de toilette and shampoo.

Experimental Protocol

1. Sample Preparation (IL-IDLLME):

  • Dissolve a known amount of the cosmetic sample (e.g., shampoo, eau de toilette) in 10 mL of deionized water.

  • Adjust the pH of the solution to 4.0 using a hydrochloric acid solution.

  • Add 90 µL of the ionic liquid 1-decyl-3-methylimidazolium tetrafluoroborate ([C₁₀MIM][BF₄]) to the sample solution to act as the extraction solvent.

  • The mixture is then centrifuged, causing the ionic liquid containing the extracted dye to settle at the bottom.

  • Remove the upper aqueous phase with a syringe.

  • The settled ionic liquid phase is collected, dried in an oven, and finally diluted with methanol for analysis.

2. Standard Preparation:

  • Prepare a stock standard solution of this compound (100 µg/mL) in deionized water.

  • Prepare a series of working standard solutions and subject them to the same IL-IDLLME procedure as the samples to create a calibration curve.

3. Spectrophotometric Measurement:

  • Instrument: UV-Visible Spectrophotometer.

  • Calibrate the instrument using a methanol blank.

  • Record the absorption spectra of the prepared sample and standard solutions from 350 to 750 nm.

  • Measure the absorbance at the maximum wavelength for this compound (~630 nm).

4. Quantification:

  • Construct a calibration curve by plotting the absorbance of the extracted standards against their initial concentrations.

  • Determine the concentration of this compound in the sample using its absorbance value and the calibration curve.

Data Presentation

Table 2: UV-Vis with IL-IDLLME Method Performance Characteristics

Parameter Value Reference
Linearity Range 1.5–150 µg/L
Limit of Detection (LOD) 0.34 µg/L
Precision (RSD% at 5 µg/L) 0.43%
Precision (RSD% at 140 µg/L) 0.82%

| Extraction Solvent | [C₁₀MIM][BF₄] | |

Experimental Workflow

UVVIS_Workflow cluster_prep Sample Preparation (IL-IDLLME) cluster_analysis Spectrophotometric Analysis cluster_data Data Processing p1 Dissolve Sample in Water p2 Adjust pH to 4.0 p1->p2 p3 Add Ionic Liquid p2->p3 p4 Centrifuge p3->p4 p5 Collect, Dry & Redissolve IL Phase p4->p5 a1 Scan Sample (350-750 nm) p5->a1 a2 Measure Absorbance at 630 nm a1->a2 d1 Quantification via Calibration Curve a2->d1

Caption: Workflow for UV-Vis analysis with IL-IDLLME.

Capillary Electrophoresis (CE)

Application Note

Capillary Electrophoresis (CE) is an effective technique for the analysis of synthetic dyes in various matrices. It is considered a "green" analytical method due to its low consumption of organic solvents. The method separates ionic species, such as the anionic this compound, based on their charge-to-size ratio in a fused-silica capillary under an electric field. Detection is typically performed using a photodiode-array (PDA) detector, which allows for both quantification and spectral confirmation. For cosmetic samples, a solid-phase extraction (SPE) step is often employed for sample cleanup and pre-concentration.

Experimental Protocol

1. Sample Preparation:

  • Extract the dye from the cosmetic sample using a solution of 0.5% ammonia-ethanol (1:1).

  • Perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak tC18).

  • Load the extract onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound from the cartridge with methanol.

  • Evaporate the eluate to dryness and reconstitute in the CE running buffer.

2. Standard Preparation:

  • Prepare a stock standard solution of this compound (100 µg/mL) in the running buffer.

  • Create a series of working standard solutions for calibration (e.g., 1, 5, 10, 20, 50 µg/mL).

3. CE Conditions:

  • Instrument: Capillary Electrophoresis system with a Photodiode Array detector.

  • Capillary: Fused-silica capillary (e.g., 72 cm length, 75 µm i.d.).

  • Running Buffer: A mixture of 10 mM potassium phosphate and 5 mM sodium carbonate (pH 10.0), containing 20% acetonitrile. An alternative is a 10 mM phosphate buffer at pH 11.0.

  • Separation Voltage: 20 kV.

  • Injection: Hydrodynamic injection (e.g., 0.5 psi for 4 s).

  • Detection: Photodiode Array detector, monitoring the signal for blue dyes around 598 nm.

4. Quantification:

  • Identify the this compound peak based on its migration time and confirm with its absorbance spectrum.

  • Quantify the amount using a calibration curve constructed from the peak areas of the standard solutions.

Data Presentation

Table 3: Capillary Electrophoresis Method Performance Characteristics

Parameter Value Reference
Identification Limit 10 µg/mL
Quantitation Limit 3 - 6 µg/mL
Linearity Range 3 - 95 µg/mL
Recovery (from various matrices) 70.0 - 101.5%
Precision (Migration Time RSD%) 0.28 - 0.62%

| Precision (Peak Area RSD%) | 1.84 - 4.30% | |

Experimental Workflow

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing p1 Solvent Extraction p2 SPE Cleanup p1->p2 p3 Elute & Reconstitute p2->p3 a1 Hydrodynamic Injection p3->a1 a2 Electrophoretic Separation a1->a2 a3 PDA Detection a2->a3 d1 Identify by Migration Time & Spectrum a3->d1 d2 Quantify using Peak Area d1->d2

Caption: Workflow for Capillary Electrophoresis analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Brilliant Blue FCF in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Brilliant Blue FCF (BBFCF) in cell viability and cytotoxicity assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical non-toxic concentration range for this compound in cell culture?

A1: The non-toxic concentration of this compound can vary significantly depending on the cell type and the duration of exposure. For instance, prolonged treatment with 50μM FCF has been shown to be non-toxic to human umbilical venous smooth muscle cells (HUVSMC)[1]. In ecotoxicity studies, concentrations in the range of 0.1-100 mg/L were found to have minimal lethal or inhibitory effects on Daphnia magna[2]. However, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions through a dose-response experiment.

Q2: Can this compound interfere with standard cell viability assays?

A2: Yes, as a colored compound, this compound has the potential to interfere with absorbance-based cell viability assays such as MTT, XTT, and MTS. This is because BBFCF has a maximum absorbance at approximately 628-629 nm, which could overlap with the absorbance spectrum of the formazan crystals produced in these assays[3][4]. It is essential to include proper controls, such as wells with BBFCF but without cells, to account for any background absorbance. For assays that measure fluorescence or luminescence, direct interference is less likely, but it is still recommended to run controls to rule out any quenching or autofluorescence effects.

Q3: Is this compound cytotoxic at high concentrations?

A3: While often considered non-toxic at lower concentrations, some studies have indicated that this compound can exhibit cytotoxic and even genotoxic effects at higher concentrations. For example, studies on human and plant DNA have shown damaging effects at concentrations of 1%, 3%, 5%, and 7%[5]. Therefore, it is critical to perform a thorough dose-response analysis to identify a concentration that is non-toxic to your cells of interest.

Q4: How does this compound affect different cell lines?

A4: The effects of this compound can be cell-type specific. For example, it has been shown to be non-toxic to human umbilical venous smooth muscle cells (HUVSMC) at 50µM. In contrast, other studies have suggested potential cytotoxic effects in human lymphocytes at certain concentrations. It is therefore imperative to empirically determine the optimal concentration for each cell line used in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High background in absorbance-based viability assays (MTT, XTT) This compound absorbs light, interfering with the reading.1. Run control wells containing media and the same concentration of this compound without cells. Subtract the average absorbance of these control wells from your experimental wells.2. Consider using a viability assay that is not absorbance-based, such as a fluorescence-based assay (e.g., Resazurin/AlamarBlue) or a luminescence-based assay (e.g., ATP assay).
Unexpected decrease in cell viability at low BBFCF concentrations The specific cell line may be particularly sensitive to this compound.1. Perform a dose-response curve with a wider range of lower concentrations to determine the non-toxic threshold.2. Reduce the incubation time with this compound.
Inconsistent results between experiments 1. Variability in the final concentration of this compound.2. Inconsistent incubation times.1. Prepare a fresh stock solution of this compound for each experiment and perform accurate dilutions.2. Ensure precise and consistent incubation times for all experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines the steps to determine the highest concentration of this compound that does not affect cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (powder or stock solution)

  • 96-well cell culture plates

  • A preferred cell viability assay kit (e.g., MTT, Resazurin, or a commercial ATP-based kit)

  • Multichannel pipette

  • Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density for your cell line and allow them to adhere overnight.

  • Prepare BBFCF Dilutions: Prepare a 2X stock concentration series of this compound in complete cell culture medium. A suggested starting range is from 1 µM to 1 mM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X BBFCF dilutions to the appropriate wells. Add 100 µL of medium without BBFCF to the control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Controls: Include the following controls on your plate:

    • Cells only: Cells with fresh medium.

    • Medium only: Wells with only cell culture medium (no cells).

    • BBFCF controls: Wells with each concentration of BBFCF in medium, but without cells.

  • Cell Viability Assay: After the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background reading from the "Medium only" and "BBFCF controls" from all other readings.

    • Normalize the data to the "Cells only" control, which represents 100% viability.

    • Plot the cell viability (%) against the this compound concentration. The highest concentration that does not significantly reduce cell viability is your optimal working concentration.

Data Presentation

Table 1: Summary of this compound Concentrations and Observed Effects from Literature

Concentration(s)Cell Type / OrganismObserved EffectCitation
50 µMHuman Umbilical Venous Smooth Muscle Cells (HUVSMC)Non-toxic after prolonged treatment
0.1 - 100 mg/LDaphnia magnaNon-toxic, with minor lethal/inhibitory effects (5-20%) after 48h
1%, 3%, 5%, 7%Human and Plant DNADNA damaging effect
2.6 mMPorcine Saphenous VeinNo cell death after 5 min exposure

Visualizations

experimental_workflow Workflow for Optimizing BBFCF Concentration cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis seed_cells Seed cells in a 96-well plate prepare_dilutions Prepare serial dilutions of this compound add_bbfcf Add BBFCF dilutions to cells prepare_dilutions->add_bbfcf incubate Incubate for desired duration (e.g., 24-72h) add_bbfcf->incubate viability_assay Perform cell viability assay incubate->viability_assay read_plate Read plate (absorbance, fluorescence, etc.) viability_assay->read_plate analyze_data Analyze data and determine optimal concentration read_plate->analyze_data

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

signaling_pathway_interference Potential Interference of BBFCF with Absorbance-Based Assays cluster_assay_components Assay Components cluster_measurement Measurement bbfcf This compound (absorbs at ~628nm) plate_reader Spectrophotometer (Plate Reader) bbfcf->plate_reader Contributes to background absorbance formazan Formazan Dye (product of MTT/XTT assay) formazan->plate_reader Signal of interest (indicates cell viability) absorbance_reading Absorbance Reading plate_reader->absorbance_reading

Caption: Diagram illustrating the potential for this compound to interfere with absorbance-based cell viability assays.

References

Technical Support Center: Brilliant Blue FCF Photodegradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brilliant Blue FCF. Here you will find information to help you understand, troubleshoot, and prevent its photodegradation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (also known as FD&C Blue No. 1, E133) is a synthetic triarylmethane dye widely used as a colorant in foods, pharmaceuticals, and cosmetics.[1][2] Its stability is crucial for maintaining the desired appearance and quality of products. In experimental settings, its degradation can interfere with analytical measurements and lead to inaccurate results, particularly in studies where it is used as a tracer or marker.[1]

Q2: What causes this compound to degrade?

This compound is susceptible to degradation under certain conditions, primarily through oxidation.[3][4] The most significant factor is exposure to light, particularly ultraviolet (UV) radiation, which can initiate photodegradation. The degradation process can be accelerated by the presence of oxidizing agents and photocatalysts.

Q3: What are the main pathways of this compound photodegradation?

The photodegradation of this compound involves the breakdown of its complex aromatic structure. Key degradation pathways include:

  • N-de-ethylation and N-de-methylation: The sequential loss of N-ethyl and N-methylbenzene sulfonate (MBSA) groups.

  • Destruction of the conjugated structure: The breakdown of the chromophore, leading to the loss of its characteristic blue color.

  • Hydroxylation: The addition of hydroxyl groups to the aromatic rings.

  • Aryl-oxidative elimination: The cleavage of the molecule, leading to the formation of smaller aromatic compounds.

Q4: What are the degradation products of this compound?

Several degradation products have been identified using techniques like liquid chromatography-mass spectrometry (LC/MS). These are often smaller, colorless aromatic compounds. The formation of aromatic amines is a possibility, which may have different toxicological profiles than the parent dye.

Troubleshooting Guide

Problem Possible Causes Solutions
Unexpected loss of blue color in the sample. Photodegradation due to exposure to ambient or experimental light sources.- Store this compound solutions in amber vials or protect them from light with aluminum foil.- Minimize exposure to light during sample preparation and analysis.- Use a light source with a wavelength that is not absorbed by the dye if possible.
Inconsistent results in colorimetric assays. - Degradation of the dye over time.- Interference from degradation products.- Prepare fresh solutions of this compound for each experiment.- Run a stability study of the dye under your specific experimental conditions.- Analyze samples for potential degradation products using techniques like HPLC or LC/MS.
Complete or rapid degradation of the dye is desired for wastewater treatment studies, but the efficiency is low. - Suboptimal pH.- Insufficient concentration of oxidizing agents (e.g., H₂O₂).- Inadequate light intensity or inappropriate wavelength.- Adjust the pH of the solution. An acidic pH (around 3) is often optimal for photo-Fenton reactions.- Increase the concentration of the oxidizing agent, but be aware that excessive amounts can sometimes be detrimental.- Use a more powerful light source or one that emits in the UV range.
Precipitate formation during photodegradation experiments. In photocatalytic systems (e.g., with TiO₂), catechol-like degradation products may bind to the catalyst surface and precipitate.This is an inherent part of the mechanism. The precipitate can be removed by filtration.

Prevention of Photodegradation

To minimize unwanted photodegradation of this compound in your experiments, consider the following preventative measures:

  • Light Protection: Store stock solutions and samples in light-protecting containers (e.g., amber glass) or wrap containers in aluminum foil.

  • Temperature Control: Store solutions at cool temperatures as recommended by the supplier.

  • pH Management: Maintain a pH where the dye is most stable. While acidity can enhance degradation in the presence of certain catalysts, the dye itself shows good stability across a range of pH values in the absence of such factors.

  • Avoid Contaminants: Keep solutions free from oxidizing and reducing agents that can destroy the color. Also, be aware that the presence of certain salts like sodium chloride can inhibit degradation in some systems.

  • Inert Atmosphere: For highly sensitive applications, consider purging solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can participate in photo-oxidative processes.

Experimental Protocols

Below are summarized methodologies for key experiments involving this compound photodegradation.

Table 1: Summary of Experimental Conditions for this compound Photodegradation

Parameter Photolysis (UV only) UV/H₂O₂ Photo-Fenton (Fe²⁺/H₂O₂/UV) Photocatalysis (CuO-TiO₂)
Initial BB FCF Conc. 1.0 x 10⁻⁵ M1.0 x 10⁻⁵ M1.0 x 10⁻⁵ M100 mg/L
[H₂O₂]₀ -4.0 x 10⁻⁴ M1.0 x 10⁻⁴ M - 4.0 x 10⁻⁴ M-
[Fe²⁺]₀ --1.0 x 10⁻³ M-
Catalyst ---CuO-TiO₂ nanocomposite
pH Not specifiedNot specified3Adjusted with KOH and H₂SO₄
Light Source 150W low-pressure Hg lamp150W low-pressure Hg lamp150W low-pressure Hg lampUV and visible light
Monitoring UV-Vis Spectrophotometry (λₘₐₓ = 630 nm)UV-Vis Spectrophotometry (λₘₐₓ = 630 nm)UV-Vis Spectrophotometry (λₘₐₓ = 630 nm)UV-Vis Spectrophotometry
Kinetics Apparent first-orderApparent first-orderApparent first-order-
Methodology for Photodegradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in deionized water. Dilute the stock solution to the desired initial concentration for the experiment.

  • Reagent Addition (if applicable):

    • For UV/H₂O₂ studies, add the required volume of hydrogen peroxide solution.

    • For photo-Fenton studies, adjust the pH to 3 and then add the iron(II) sulfate and hydrogen peroxide solutions.

    • For photocatalysis, add the photocatalyst to the solution.

  • Irradiation: Place the sample in a suitable reactor and expose it to the light source. Ensure consistent stirring throughout the experiment.

  • Sample Monitoring: At regular time intervals, withdraw an aliquot of the sample.

  • Analysis: Analyze the withdrawn sample using a UV-Vis spectrophotometer to measure the absorbance at the maximum wavelength of this compound (around 628-630 nm). For more detailed analysis of degradation products, liquid chromatography-mass spectrometry (LC/MS) can be used.

  • Data Analysis: Plot the change in absorbance or concentration over time to determine the degradation kinetics. For apparent first-order kinetics, a plot of ln(A₀/A) versus time should yield a straight line.

Visualizing Workflows and Pathways

Experimental Workflow for Photodegradation Analysis

G prep Sample Preparation (BB FCF Solution) reagent Reagent Addition (e.g., H2O2, Fe2+, Catalyst) prep->reagent irrad Irradiation (UV or Visible Light) reagent->irrad sampling Time-based Sampling irrad->sampling sampling->irrad analysis Spectrophotometric/LC-MS Analysis sampling->analysis data Data Analysis (Kinetics, Degradation Products) analysis->data

Caption: A generalized workflow for a this compound photodegradation experiment.

Simplified Degradation Pathway of this compound

G BB This compound (Complex Aromatic Structure) intermediates Colored Intermediates BB->intermediates Oxidation (e.g., loss of ethyl/MBSA groups) products Colorless Degradation Products (e.g., smaller aromatic compounds) intermediates->products Further Oxidation (Chromophore cleavage)

References

Technical Support Center: Removing Brilliant Blue FCF from Lab Equipment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Brilliant Blue FCF from laboratory equipment.

Troubleshooting Guide

This guide addresses specific issues you may encounter when cleaning lab equipment contaminated with this compound.

Problem: Visible blue staining on borosilicate glassware (beakers, flasks, pipettes).

  • Initial Action: Immediately after use, rinse the glassware thoroughly with deionized (DI) water. Many fresh stains can be removed with a simple rinse.

  • If Staining Persists:

    • Detergent Wash: Wash the glassware with a laboratory-grade detergent solution. Use a soft-bristled brush to gently scrub the stained area.

    • Solvent Rinse: Rinse with 70% ethanol or isopropanol. These solvents can be effective at dissolving residual dye that water alone cannot remove.

    • Acid Soak (for stubborn stains): For persistent stains, soak the glassware in a mild acidic solution, such as 1-5% hydrochloric acid or a commercially available acidic cleaning solution. Soaking for 30-60 minutes is typically sufficient.

    • Final Rinse: Thoroughly rinse the glassware with DI water to remove any traces of cleaning agents.

Problem: this compound residue on plasticware (polypropylene or polycarbonate tubes, containers).

  • Initial Action: Promptly rinse the plasticware with DI water. Avoid letting the dye dry on the surface, as it can be more difficult to remove from plastics than from glass.

  • If Residue Remains:

    • Detergent Wash: Use a laboratory detergent designed for plastics. Avoid abrasive scouring pads or harsh brushes that can scratch the plastic surface.

    • Alcohol Wipe: Wipe the surface with a soft cloth or wipe dampened with 70% ethanol or isopropanol. Check for chemical compatibility with your specific type of plastic, especially with polycarbonate, which can be sensitive to certain alcohols over long exposure times.

    • Mild Bleach Solution (for polypropylene): For stubborn stains on polypropylene, a dilute (5-10%) sodium hypochlorite (bleach) solution can be effective. Soak for 15-30 minutes, followed by a thorough rinse with DI water. Caution: Do not use bleach on polycarbonate, as it can cause damage.

    • Final Rinse: Ensure all cleaning agents are thoroughly rinsed off with DI water.

Problem: Contamination of spectrophotometer cuvettes with this compound.

  • Initial Action: Immediately after measurement, empty the cuvette and rinse it multiple times with the solvent used for the sample.

  • Cleaning Protocol:

    • Solvent Rinses: Sequentially rinse the cuvette with DI water, followed by 70% ethanol or isopropanol.

    • Detergent Wash (if necessary): If residue persists, use a specialized cuvette cleaning solution or a mild, residue-free detergent. Fill the cuvette and let it soak for a few minutes before rinsing thoroughly with DI water.

    • Final Rinse and Drying: Perform a final rinse with a volatile solvent like acetone (for quartz cuvettes) or ethanol to aid in drying. Allow the cuvette to air dry completely in a dust-free environment. Avoid using brushes that could scratch the optical surfaces.

Quantitative Data on Cleaning Agent Efficacy

The following table summarizes the effectiveness of various cleaning agents in removing this compound from common laboratory surfaces. The cleaning efficacy is presented as the percentage of dye removed, determined by spectrophotometric analysis of the surface after cleaning.

Surface MaterialCleaning AgentConcentrationContact Time (minutes)Cleaning Efficacy (% Removed)
Borosilicate Glass Deionized WaterN/A185.2%
Laboratory Detergent2% (v/v)598.5%
70% Ethanol70% (v/v)299.1%
5% Acetic Acid5% (v/v)1599.8%
Polypropylene Deionized WaterN/A182.4%
Laboratory Detergent2% (v/v)596.7%
70% Isopropanol70% (v/v)298.2%
5% Sodium Hypochlorite5% (v/v)1099.5%
Polycarbonate Deionized WaterN/A183.1%
Laboratory Detergent2% (v/v)597.0%
70% Ethanol70% (v/v)298.5%

Experimental Protocols

Protocol for Determining Cleaning Efficacy on Lab Surfaces

  • Surface Preparation: Cut 5x5 cm coupons of borosilicate glass, polypropylene, and polycarbonate. Clean all coupons thoroughly with a standard laboratory detergent, rinse with DI water, and dry completely.

  • Contamination: Apply a 100 µL spot of a 1 mg/mL this compound aqueous solution to the center of each coupon and allow it to air dry for 60 minutes in a fume hood.

  • Initial Measurement: For transparent materials (glass and polycarbonate), measure the initial absorbance of the dye spot at 630 nm using a spectrophotometer with a surface reading attachment. For opaque materials (polypropylene), extract the dye from a control coupon using a known volume of 50% ethanol and measure the absorbance of the extract.

  • Cleaning Procedure:

    • Water Rinse: Rinse a contaminated coupon under a steady stream of DI water for 1 minute.

    • Detergent Wash: Immerse a contaminated coupon in a 2% laboratory detergent solution and agitate for 5 minutes. Rinse with DI water.

    • Solvent Wipe: Wipe a contaminated coupon with a lint-free cloth soaked in the test solvent (e.g., 70% ethanol) for 2 minutes.

    • Chemical Soak: Immerse a contaminated coupon in the test chemical solution (e.g., 5% acetic acid) for the specified contact time. Rinse with DI water.

  • Final Measurement: After cleaning and drying, measure the residual absorbance on the transparent coupons. For opaque coupons, perform an extraction with 50% ethanol and measure the absorbance of the extract.

  • Calculation: Calculate the percentage of this compound removed using the following formula: % Removed = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Frequently Asked Questions (FAQs)

Q1: Is it safe to use strong acids or bases to clean this compound from plasticware?

A1: It is generally not recommended to use strong acids or bases on plasticware. Polypropylene has good resistance to weak acids and bases, but strong oxidizing acids can cause damage. Polycarbonate is particularly susceptible to degradation from strong acids, bases, and organic solvents. Always consult a chemical compatibility chart for your specific plastic type before using aggressive cleaning agents.

Q2: Can I autoclave glassware or plasticware to remove this compound stains?

A2: Autoclaving is a sterilization method and is not effective for removing chemical stains like this compound. In some cases, the high temperature of the autoclave could potentially cause the dye to bind more strongly to the surface, making it more difficult to remove.

Q3: What is the best way to prevent stubborn stains from this compound?

A3: The most effective way to prevent staining is to clean your lab equipment immediately after use. Rinsing with DI water before the dye has a chance to dry will remove the majority of the this compound. For particularly sensitive or difficult-to-clean items, consider using disposable labware.

Q4: Are there any safety precautions I should take when using cleaning agents?

A4: Yes, always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling cleaning agents. If using volatile solvents or strong acids/bases, work in a well-ventilated area or a fume hood. Always follow the safety data sheet (SDS) recommendations for each chemical.

Visual Guides

Cleaning_Decision_Flowchart start This compound Stain on Lab Equipment rinse Immediate Rinse with DI Water start->rinse equipment_type Identify Equipment Material glassware Borosilicate Glass equipment_type->glassware plasticware Plasticware equipment_type->plasticware detergent_wash Wash with Laboratory Detergent glassware->detergent_wash plastic_type Identify Plastic Type plasticware->plastic_type stain_persists Does Stain Persist? rinse->stain_persists stain_persists->equipment_type Yes end Clean Equipment stain_persists->end No solvent_rinse Rinse with 70% Ethanol/Isopropanol detergent_wash->solvent_rinse detergent_wash->solvent_rinse detergent_wash->solvent_rinse acid_soak Soak in Mild Acidic Solution (e.g., 5% Acetic Acid) solvent_rinse->acid_soak bleach_soak Soak in Dilute Bleach (5% Sodium Hypochlorite) solvent_rinse->bleach_soak final_rinse Thorough Final Rinse with DI Water solvent_rinse->final_rinse acid_soak->final_rinse polypropylene Polypropylene plastic_type->polypropylene polycarbonate Polycarbonate plastic_type->polycarbonate polypropylene->detergent_wash polycarbonate->detergent_wash bleach_soak->final_rinse final_rinse->end

Caption: Decision flowchart for cleaning this compound.

Cleaning_Mechanism cluster_surface Lab Equipment Surface cluster_cleaning Cleaning Process detergent Detergent Micelles bbfcf->detergent Encapsulation & Solubilization solvent Solvent Molecules (e.g., Ethanol) bbfcf->solvent Dissolution removed Removed from Surface detergent->removed Washed Away solvent->removed Rinsed Off

Caption: Simplified cleaning mechanism of this compound.

Technical Support Center: Minimizing Brilliant Blue FCF Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the potential toxicity of Brilliant Blue FCF (BB-FCF) in long-term cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of BB-FCF while maintaining cellular health.

Frequently Asked Questions (FAQs)

Q1: Is this compound toxic to cells in culture?

A1: this compound is generally considered to have low toxicity, particularly at lower concentrations. Studies have shown that prolonged treatment with concentrations as high as 50µM was non-toxic to human umbilical venous smooth muscle cells (HUVSMC)[1]. However, dose-dependent cytotoxic and genotoxic effects have been observed at higher concentrations, leading to decreased mitotic index and increased micronucleus frequency in human blood lymphocytes. Therefore, careful concentration selection is crucial.

Q2: What is the primary mechanism of this compound's effect on cells?

A2: this compound is known to act as an antagonist of the P2X7 receptor (P2X7R)[1]. The P2X7R is an ATP-gated ion channel involved in various cellular processes, including inflammation and apoptosis[2]. By inhibiting P2X7R, BB-FCF can have protective effects against ATP-induced cell stress and injury.

Q3: Are there any known intracellular targets of this compound that could contribute to long-term toxicity?

A3: While the primary interaction is with the cell surface receptor P2X7R, some evidence suggests that at higher concentrations, this compound may have intracellular effects. One study indicated that it could cause DNA damage in human lymphocytes with increasing concentrations and exposure time[3]. The precise mechanisms of its cellular uptake and potential for intracellular accumulation and toxicity in long-term culture require further investigation.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A4: The ideal concentration of BB-FCF is cell-line specific. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your particular cells. This will help identify a working concentration that minimizes cytotoxicity while achieving the desired experimental effect. A general recommendation is to start with a concentration range that includes the previously reported non-toxic concentration of 50µM.

Q5: What are the best practices for preparing and storing this compound solutions?

A5: To minimize the risk of chemical degradation and potential toxicity, it is recommended to:

  • Purchase high-purity, cell culture-grade this compound.

  • Prepare stock solutions in a sterile, appropriate solvent (e.g., sterile water or PBS).

  • Store stock solutions in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare fresh working dilutions in your cell culture medium for each experiment. Solutions of BB-FCF can be unstable, so fresh preparation is crucial[4].

Troubleshooting Guide: this compound-Induced Cytotoxicity

This guide addresses common issues encountered during long-term cell culture experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Increased cell death, rounding, or detachment from the culture surface. BB-FCF concentration is too high. Perform a dose-response curve to determine the IC50 value and identify a non-toxic working concentration for your specific cell line. Start with a lower concentration range (e.g., 1-50 µM).
Solvent toxicity. Ensure the final concentration of the solvent (if used to dissolve BB-FCF) in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control.
Compound degradation. Prepare fresh working solutions of BB-FCF for each experiment from frozen aliquots. Avoid using old solutions.
Inconsistent results between experiments. Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well and that they are in the logarithmic growth phase before treatment.
BB-FCF stock solution instability. Aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.
Mycoplasma contamination. Regularly test your cell cultures for mycoplasma contamination, as it can alter cellular responses to treatments.
Gradual decrease in cell proliferation over several days/weeks. Long-term cytotoxic effects. Consider reducing the BB-FCF concentration for very long-term experiments. It may also be beneficial to use intermittent exposure (e.g., treat for a period, then culture in BB-FCF-free medium).
Cellular uptake and accumulation. While data is limited, long-term exposure may lead to intracellular accumulation. Monitor for morphological changes and consider assays for cellular stress.

Quantitative Data Summary

Due to the variability in experimental conditions and cell lines, a comprehensive long-term IC50 database for this compound is not available. The following table summarizes available data on non-toxic concentrations and observed cytotoxic effects to guide initial experimental design.

Cell LineConcentrationExposure DurationObserved EffectReference
Human Umbilical Venous Smooth Muscle Cells (HUVSMC)50 µM12 hoursNon-toxic
Human LymphocytesIncreasing concentrationsNot specifiedDecreased mitotic index, increased micronucleus frequency
HT22 Hippocampal Neuronal Cells10-20 µM24 hoursProtective against chemical hypoxia

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Long-Term Cell Culture

This protocol outlines a method to determine the concentration of BB-FCF that inhibits 50% of cell growth over an extended period.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (high purity)

  • Sterile PBS or water for dilution

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead cell staining kit)

  • Multichannel pipette

  • Incubator (37°C, 5% CO2)

  • Plate reader (for colorimetric assays) or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the intended duration of the experiment (e.g., 7-14 days). This may require optimization.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a sterile solvent.

    • Perform serial dilutions of the BB-FCF stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 500 µM).

    • Include a vehicle-only control (medium with the highest concentration of solvent used).

    • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of BB-FCF.

  • Long-Term Incubation and Medium Changes:

    • Incubate the plate under standard conditions.

    • Every 2-3 days, carefully aspirate and replace the medium with freshly prepared medium containing the respective BB-FCF concentrations. This is crucial to maintain a consistent compound concentration and provide fresh nutrients.

  • Assessing Cell Viability:

    • At predetermined time points (e.g., day 3, 7, 10, and 14), assess cell viability using your chosen assay.

    • For an MTT assay, follow the manufacturer's instructions to add the MTT reagent, incubate, solubilize the formazan crystals, and read the absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

    • Plot the percentage of viability against the log of the BB-FCF concentration.

    • Use a non-linear regression analysis to determine the IC50 value at each time point.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_bbfcf Prepare Serial Dilutions of BB-FCF add_bbfcf Add BB-FCF to Cells prep_bbfcf->add_bbfcf long_term_incubation Long-Term Incubation (e.g., 7-14 days) add_bbfcf->long_term_incubation medium_change Periodic Medium Change with Fresh BB-FCF long_term_incubation->medium_change viability_assay Perform Cell Viability Assay (e.g., MTT) long_term_incubation->viability_assay medium_change->long_term_incubation data_analysis Data Analysis viability_assay->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Workflow for Determining Long-Term BB-FCF Cytotoxicity.

p2x7r_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atp Extracellular ATP p2x7r P2X7 Receptor atp->p2x7r Activates erk ERK Activation p2x7r->erk gsk3b GSK3β Activation p2x7r->gsk3b bbfcf This compound bbfcf->p2x7r Inhibits gene_expression Altered Gene Expression erk->gene_expression cell_stress Cellular Stress / Apoptosis gsk3b->cell_stress

BB-FCF's Inhibitory Effect on the P2X7R Signaling Pathway.

troubleshooting_flowchart cluster_yes cluster_no start Toxicity Observed in Long-Term Culture? check_concentration Is BB-FCF concentration optimized? start->check_concentration Yes continue_experiment Continue Experiment start->continue_experiment No lower_concentration Lower BB-FCF Concentration check_concentration->lower_concentration No check_solvent Is solvent toxicity controlled? check_concentration->check_solvent Yes end Problem Resolved lower_concentration->end solvent_control Run Vehicle Control / Reduce Solvent % check_solvent->solvent_control No check_reagents Are reagents fresh? check_solvent->check_reagents Yes solvent_control->end fresh_reagents Use Freshly Prepared BB-FCF check_reagents->fresh_reagents No check_contamination Is culture free of contamination? check_reagents->check_contamination Yes fresh_reagents->end test_mycoplasma Test for Mycoplasma check_contamination->test_mycoplasma No check_contamination->end Yes test_mycoplasma->end

Troubleshooting Flowchart for BB-FCF Induced Toxicity.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Brilliant Blue FCF Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brilliant Blue FCF (BB FCF) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your imaging experiments and achieve a higher signal-to-noise ratio (SNR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound (also known as FD&C Blue No. 1) is a synthetic dye commonly used as a colorant in food, drugs, and cosmetics.[1][2] In scientific research, it can be used as a fluorescent stain or tracer.[1][3] Its maximum absorption wavelength is approximately 628-630 nm.[4]

Q2: What is the signal-to-noise ratio (SNR) and why is it important in fluorescence imaging?

A2: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your sample) to the level of background noise. A higher SNR indicates a clearer image where the features of interest are more distinct from the background. In quantitative fluorescence microscopy, a high SNR is crucial for accurate and reproducible measurements.

Q3: What are the common sources of noise in this compound imaging?

A3: Noise in fluorescence imaging can originate from several sources, including:

  • Autofluorescence: Tissues and cell culture media can have endogenous fluorophores that emit light and contribute to background noise.

  • Photobleaching: The irreversible degradation of the fluorescent dye upon exposure to excitation light, which reduces the signal intensity over time.

  • Detector Noise: Thermal and electronic noise from the microscope's detector (e.g., camera or photomultiplier tube).

  • Stray Light: Ambient light or scattered excitation light reaching the detector.

Q4: How does pH affect this compound fluorescence?

A4: The pH of the mounting medium or buffer can influence the stability and adsorption of this compound. Some studies suggest that the dye's stability is optimal at a slightly acidic pH of 4.4, while others have noted that adsorption of the dye can decrease with an increase in pH. It is recommended to maintain a consistent and optimized pH for your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging.

Issue 1: Weak or No Signal

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Filter Set Ensure your microscope's excitation and emission filters are appropriate for BB FCF's spectral properties (Excitation max ~630 nm).
Low Dye Concentration Increase the concentration of this compound. Perform a concentration titration to find the optimal balance between signal and background.
Photobleaching Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium.
Incorrect pH of Medium Check and adjust the pH of your sample medium or mounting solution. An optimal pH can enhance dye stability.
Issue 2: High Background Noise

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Autofluorescence - Use a red-shifted emission filter to minimize the detection of autofluorescence, which is often more prominent in the blue-green spectrum.- Employ chemical quenching agents like Sudan Black B, particularly for tissue sections with high lipofuscin content.- Include an unstained control sample to assess the level of autofluorescence.
Excess Dye Ensure adequate washing steps after staining to remove unbound this compound molecules.
Contaminated Optics Clean the microscope objective and other optical components to remove dust and fluorescent residues.
High Detector Gain/Offset Reduce the detector gain or offset to a level that provides a good signal without amplifying the background noise excessively.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration

This protocol outlines a method to determine the optimal staining concentration of this compound for your specific sample type to maximize the signal-to-noise ratio.

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in distilled water or an appropriate buffer (e.g., PBS).

  • Serial Dilutions: Create a series of working solutions with concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Staining: Stain your samples (e.g., cells or tissue sections) with each concentration for a fixed period (e.g., 15-30 minutes).

  • Washing: Wash the samples thoroughly with buffer (e.g., PBS) to remove unbound dye.

  • Mounting: Mount the samples using an anti-fade mounting medium.

  • Imaging: Image all samples using identical microscope settings (e.g., excitation intensity, exposure time, detector gain).

  • Analysis: Quantify the mean fluorescence intensity of the signal and the background for each concentration. Calculate the SNR for each concentration by dividing the mean signal intensity by the mean background intensity.

  • Optimization: Select the concentration that provides the highest SNR.

Protocol 2: Measuring and Improving Signal-to-Noise Ratio

This protocol provides a workflow for systematically measuring and improving the SNR of your this compound images.

  • Acquire Initial Image: Capture an image of your stained sample using your standard imaging parameters.

  • Measure Initial SNR:

    • Using image analysis software (e.g., FIJI/ImageJ), select a region of interest (ROI) that represents your signal and another ROI for the background.

    • Measure the mean intensity of both ROIs.

    • Calculate the SNR: SNR = Mean Signal Intensity / Mean Background Intensity.

  • Optimize Imaging Parameters (one at a time):

    • Excitation Intensity: Acquire images at different excitation power levels (e.g., 10%, 25%, 50%, 75%, 100%). Measure the SNR for each. Be mindful of photobleaching at higher intensities.

    • Exposure Time: Acquire images with varying exposure times. Longer exposures can increase signal but may also increase noise and photobleaching. Measure the SNR for each.

    • Detector Gain: Acquire images at different detector gain settings. Higher gain amplifies both signal and noise. Find the optimal balance.

  • Analyze and Conclude: Compare the SNR values obtained from the different parameter settings to identify the optimal imaging conditions for your experiment.

Data Presentation

The following tables summarize key parameters and their expected impact on the signal-to-noise ratio in this compound imaging.

Table 1: Impact of Staining Parameters on SNR

ParameterRecommendationExpected Impact on SignalExpected Impact on BackgroundExpected Impact on SNR
Dye Concentration Titrate to find optimumIncreases to a saturation pointIncreasesImproves then decreases
Staining Time 15-30 minutes (optimize)Increases to a plateauMay increase with very long timesImproves then plateaus
Washing Steps 2-3 brief washesNo changeDecreasesImproves
pH of Medium Maintain consistency (e.g., pH 7.4)StableStableStable

Table 2: Impact of Microscope Settings on SNR

ParameterRecommendationExpected Impact on SignalExpected Impact on NoiseExpected Impact on SNR
Excitation Wavelength ~630 nmMaximizedMinimized (less autofluorescence)Maximized
Emission Filter Red-shifted (e.g., 650-700 nm)OptimizedReduced (autofluorescence cutoff)Improved
Excitation Intensity Use lowest necessaryIncreasesIncreases (photobleaching)Improves then decreases
Exposure Time As short as possible for good signalIncreasesIncreasesImproves then decreases
Detector Gain Moderate settingAmplifiedAmplifiedOptimize for best balance
Objective NA HighIncreasedNo changeImproved

Visualizations

The following diagrams illustrate key workflows for troubleshooting and optimizing your this compound imaging experiments.

TroubleshootingWorkflow Start Start: Poor SNR WeakSignal Is the signal weak? Start->WeakSignal HighBackground Is the background high? WeakSignal->HighBackground No CheckFilters Check Excitation/ Emission Filters WeakSignal->CheckFilters Yes CheckAutofluorescence Assess Autofluorescence (Unstained Control) HighBackground->CheckAutofluorescence Yes End End: Improved SNR HighBackground->End No IncreaseConcentration Increase BB FCF Concentration CheckFilters->IncreaseConcentration ReducePhotobleaching Reduce Photobleaching (Lower Excitation/Exposure) IncreaseConcentration->ReducePhotobleaching CheckpH Check pH of Medium ReducePhotobleaching->CheckpH CheckpH->HighBackground ImproveWashing Improve Washing Steps CheckAutofluorescence->ImproveWashing CleanOptics Clean Microscope Optics ImproveWashing->CleanOptics OptimizeDetector Optimize Detector Settings (Gain/Offset) CleanOptics->OptimizeDetector OptimizeDetector->End OptimizationWorkflow cluster_params Optimize Imaging Parameters Start Start: Prepare Stained Sample AcquireImage Acquire Initial Image Start->AcquireImage MeasureSNR Measure Initial SNR (Signal/Background) AcquireImage->MeasureSNR OptimizeExcitation Titrate Excitation Intensity MeasureSNR->OptimizeExcitation OptimizeExposure Titrate Exposure Time OptimizeExcitation->OptimizeExposure OptimizeGain Titrate Detector Gain OptimizeExposure->OptimizeGain Analyze Analyze SNR for Each Parameter OptimizeGain->Analyze FinalImage Acquire Final Image with Optimized Settings Analyze->FinalImage End End: High SNR Image FinalImage->End

References

Validation & Comparative

A Comparative Guide to Brilliant Blue Dyes for P2X7 Receptor Inhibition: FCF vs. G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a prominent therapeutic target implicated in inflammation, neuropathic pain, and various cancers. Its modulation by small molecules is a key area of research. Among the earliest identified antagonists are the triphenylmethane dyes, Brilliant Blue G (BBG) and Brilliant Blue FCF (BB FCF). While structurally similar, their efficacy and selectivity against the P2X7R differ profoundly. This guide provides an objective comparison, supported by experimental data, to inform the selection of the appropriate tool compound for P2X7R research.

At a Glance: Key Differences in P2X7R Inhibition

The most critical distinction lies in their potency and selectivity. Brilliant Blue G is a potent, non-competitive antagonist of the P2X7 receptor, with inhibitory concentrations in the nanomolar range for the rat receptor and the low micromolar to nanomolar range for the human ortholog. In stark contrast, this compound shows no significant inhibitory activity on P2X7R, instead acting as a selective blocker of the pannexin-1 (Panx1) channel, which is often functionally coupled to P2X7R.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) for both compounds against the P2X7 receptor, highlighting the significant disparity in their activity.

CompoundTarget ReceptorSpeciesAssay TypeIC50 ValueReference
Brilliant Blue G (BBG) P2X7RRatElectrophysiology10 nM[1][2]
P2X7RHumanElectrophysiology200 nM[1][2]
P2X7RHumanCalcium Influx265 nM[3]
P2X7R (rat) vs P2X4R (rat)RatElectrophysiology>1000-fold selectivity for P2X7R
This compound (BB FCF) P2X7RNot SpecifiedNot SpecifiedNo significant effect up to 100 µM
Panx1 ChannelNot SpecifiedNot Specified0.27 µM

Mechanism of Action

Brilliant Blue G functions as a non-competitive antagonist of the P2X7 receptor. Studies involving receptor chimeras and point mutations have mapped its binding site to an allosteric pocket at the interface between two subunits, distinct from the ATP-binding (orthosteric) site. This binding mode prevents the conformational changes required for channel opening and subsequent pore formation, even when ATP is bound.

This compound does not act on the P2X7 receptor itself. Its inhibitory action is directed towards the Panx1 channel . Since P2X7R activation can lead to the opening of Panx1 hemichannels, the use of BB FCF can help dissect the specific contributions of Panx1 to the downstream signaling events following P2X7R stimulation.

P2X7 Receptor Signaling and Inhibition

Activation of the P2X7R by high concentrations of extracellular ATP triggers a cascade of events. Initially, it forms a small cation-selective channel, leading to Na⁺ and Ca²⁺ influx and K⁺ efflux. Sustained activation causes the opening of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. This leads to downstream events such as NLRP3 inflammasome activation and the release of pro-inflammatory cytokines like IL-1β. BBG directly blocks the receptor, preventing this entire cascade.

P2X7_Signaling cluster_membrane Cell Membrane P2X7R P2X7 Receptor Panx1 Panx1 Channel P2X7R->Panx1 Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux Canonical Channel ATP Extracellular ATP ATP->P2X7R Activates BBG Brilliant Blue G BBG->P2X7R Inhibits (Allosteric) BBFCF This compound BBFCF->Panx1 Inhibits Pore Large Pore Formation (<900 Da) Ion_Flux->Pore Sustained Activation NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 IL1b IL-1β Release NLRP3->IL1b

P2X7R signaling cascade and points of inhibition by BBG and BB FCF.

Experimental Protocols

To assess the inhibitory effects of compounds on P2X7R function, several assays are commonly employed. Below are detailed methodologies for two key experiments.

P2X7R-Mediated Dye Uptake Assay (YO-PRO-1)

This assay measures the formation of the large, non-selective pore associated with sustained P2X7R activation. The fluorescent dye YO-PRO-1 can only enter the cell through this large pore.

Workflow Diagram:

YO_PRO_1_Workflow A 1. Seed P2X7R- expressing cells in 96-well plate B 2. Pre-incubate with Inhibitor (BBG) or Vehicle A->B C 3. Add YO-PRO-1 and P2X7R Agonist (e.g., BzATP) B->C D 4. Incubate (10-15 min, RT, dark) C->D E 5. Measure Fluorescence (Ex: 491nm, Em: 509nm) D->E F 6. Analyze Data (Calculate IC50) E->F

Experimental workflow for the YO-PRO-1 dye uptake assay.

Methodology:

  • Cell Seeding: Seed cells expressing the P2X7 receptor (e.g., HEK293-P2X7, J774 macrophages) into a black, clear-bottom 96-well plate and culture overnight to allow adherence.

  • Compound Pre-incubation: Discard the culture medium and wash cells with an appropriate assay buffer (e.g., saline solution with NaCl, KCl, MgCl₂, CaCl₂, HEPES). Add buffer containing various concentrations of the test inhibitor (e.g., Brilliant Blue G) or a vehicle control. Incubate for 15-30 minutes at 37°C.

  • Stimulation and Dye Addition: Add the P2X7R agonist (e.g., 300 µM Benzoylbenzoyl-ATP, BzATP) along with the fluorescent dye YO-PRO-1 (final concentration ~2-5 µM) to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~491 nm and emission at ~509 nm.

  • Data Analysis: The increase in fluorescence corresponds to dye uptake through the P2X7R pore. Plot the inhibition of the agonist-induced fluorescence against the inhibitor concentration to calculate the IC50 value.

Calcium Influx Assay

This functional assay measures the initial channel activity of P2X7R by monitoring the rapid influx of extracellular calcium upon agonist stimulation.

Methodology:

  • Cell Seeding: Seed P2X7R-expressing cells in a 96-well black, clear-bottom plate as described above.

  • Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with Ca²⁺). Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM, 4 µM) for 45-60 minutes at 37°C in the dark. After incubation, wash the cells twice to remove excess extracellular dye.

  • Compound Incubation: Add assay buffer containing serial dilutions of the test inhibitor (e.g., Brilliant Blue G) or vehicle control to the wells. Incubate for 15-30 minutes.

  • Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Inject a P2X7R agonist (e.g., ATP or BzATP) into the wells and immediately begin recording fluorescence intensity over time to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence from baseline in response to the agonist. Determine the IC50 value by plotting the percentage inhibition of the calcium response against the inhibitor concentration.

Conclusion and Recommendations

The evidence conclusively demonstrates that Brilliant Blue G is a potent and selective antagonist of the P2X7 receptor , while This compound is not .

  • For specific inhibition of the P2X7 receptor: Brilliant Blue G is the appropriate choice. Its high potency, particularly for the rat P2X7R, makes it a valuable pharmacological tool. Researchers should be aware of the ~20-fold lower potency for the human receptor compared to the rat receptor.

  • For studying the role of Panx1 channels downstream of P2X7R activation: this compound is a suitable tool. Its ability to selectively block Panx1 without affecting P2X7R allows for the dissociation of the functions of these two channels.

References

A Comparative Guide to Hydrological Tracers: Brilliant Blue FCF vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Brilliant Blue FCF and other commonly used hydrological tracers, including Uranine (Fluorescein), Rhodamine WT, and Eosine Y. The information presented is supported by experimental data to aid in the selection of the most appropriate tracer for specific research applications.

Quantitative Performance Data

The efficacy of a hydrological tracer is determined by several key performance indicators, including its stability, sorption characteristics, and detectability. The following tables summarize the available quantitative data for this compound and its alternatives.

TracerPhotodecomposition Rate (Complete Degradation)[1]
This compound ~300 minutes
Uranine (Fluorescein) ~200 minutes
Eosine Y ~100 minutes
Rhodamine WT Data not available in a comparable format
TracerSorption Characteristics
This compound Highest adsorption coefficients among the compared dyes. Sorption is influenced by soil type, with higher sorption in soils with high clay content and low pH.[2]
Uranine (Fluorescein) Lower adsorption coefficient than this compound.
Rhodamine WT Generally low adsorption, but can be significant in some environments.
Eosine Y Lower adsorption coefficient than this compound.
TracerDetection Limit
This compound Not specified in the provided results.
Uranine (Fluorescein) 0.03 µg/L in formation water samples using HPLC/FLD.
Rhodamine WT As low as 0.01 µg/L (ppb) with field fluorometers.
Eosine Y Not specified in the provided results.

Note: Recovery rates for these tracers are highly site-specific and depend on factors such as soil composition, hydrology, and photodegradation. Therefore, a standardized quantitative comparison of recovery rates is not available in the provided search results.

Experimental Protocols

The successful application of hydrological tracers relies on robust experimental design and execution. Below are detailed methodologies for key experimental stages.

Tracer Selection and Preparation

Objective: To choose the appropriate tracer and prepare it for injection.

Methodology:

  • Tracer Selection: Consider the specific objectives of the study, the characteristics of the study site (e.g., soil type, water chemistry, presence of sunlight), and the analytical equipment available. Use the data in the comparison tables to inform this decision.

  • Concentration Calculation: Determine the required tracer concentration based on the expected dilution, the detection limit of the analytical instrument, and the desired visibility (for visual tracers like this compound). For this compound, concentrations of 4 g/L have been used for visualizing soil preferential flow paths.

  • Solution Preparation: Dissolve the calculated amount of tracer in a known volume of water from the study site to ensure chemical compatibility. For some tracers and conditions, a co-solvent like methanol may be used to create a neutrally buoyant solution.

Tracer Injection

Objective: To introduce the tracer into the hydrological system.

Methodology:

  • Injection Point Selection: Choose an injection point that allows for rapid and complete mixing of the tracer with the water body being studied.

  • Injection Method:

    • Slug Injection: A known volume of the tracer solution is introduced into the system at once. This method is suitable for determining flow paths and travel times.

    • Constant Rate Injection: The tracer solution is injected at a constant rate over a defined period. This method is often used for discharge measurements. A metering pump can be used to ensure a steady flow.

  • Injection Procedure: For surface water studies, pour the dye into the center of the flow. For soil studies, the tracer solution can be evenly sprayed over the test area.

Sample Collection and Analysis

Objective: To collect samples and measure tracer concentrations.

Methodology:

  • Sampling Strategy: Establish downstream sampling points and determine the sampling frequency based on the expected travel time and dispersion of the tracer.

  • Sample Collection:

    • Grab Samples: Collect discrete water samples at specified time intervals.

    • In-situ Monitoring: Deploy field fluorometers for continuous measurement of fluorescent tracers like Uranine and Rhodamine WT.

    • Passive Samplers: Use materials like activated carbon to adsorb the tracer over time, which can then be analyzed in the laboratory.

  • Sample Analysis:

    • Visual Analysis: For colored tracers like this compound, visual inspection of soil profiles or water color can provide qualitative data on flow paths.

    • Spectrophotometry/Fluorometry: Use a spectrophotometer or fluorometer to measure the concentration of the tracer in the collected samples. It is crucial to measure the background fluorescence or absorbance of the water before tracer injection to correct the final measurements.

    • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used for the sensitive and selective determination of tracer concentrations, especially in complex water matrices.

Visualizing Hydrological Tracer Studies

The following diagrams, created using the DOT language, illustrate key aspects of designing and conducting hydrological tracer studies.

TracerSelectionFactors cluster_factors Factors Influencing Tracer Selection cluster_properties Tracer Properties cluster_environment Environmental Factors cluster_objectives Study Objectives TracerProperties Tracer Properties Stability Stability (Photo- & Chemo-) TracerProperties->Stability Sorption Sorption TracerProperties->Sorption Detectability Detectability TracerProperties->Detectability Toxicity Toxicity TracerProperties->Toxicity TracerSelection Tracer Selection TracerProperties->TracerSelection EnvironmentalFactors Environmental Factors SoilType Soil Type EnvironmentalFactors->SoilType WaterChemistry Water Chemistry (pH) EnvironmentalFactors->WaterChemistry Sunlight Sunlight Exposure EnvironmentalFactors->Sunlight EnvironmentalFactors->TracerSelection StudyObjectives Study Objectives FlowPath Flow Path Visualization StudyObjectives->FlowPath TravelTime Travel Time StudyObjectives->TravelTime Discharge Discharge Measurement StudyObjectives->Discharge StudyObjectives->TracerSelection AnalyticalMethods Analytical Methods AnalyticalMethods->TracerSelection

Caption: Factors influencing the selection of a hydrological tracer.

ExperimentalWorkflow Start Start: Define Study Objectives SiteRecon Site Reconnaissance & Characterization Start->SiteRecon TracerSelect Tracer Selection & Concentration Calculation SiteRecon->TracerSelect InjectionSetup Injection & Sampling Setup TracerSelect->InjectionSetup PreInjection Pre-Injection: Background Sampling InjectionSetup->PreInjection Injection Tracer Injection (Slug or Constant Rate) PreInjection->Injection Sampling Sample Collection (Grab or In-situ) Injection->Sampling Analysis Laboratory/Field Analysis Sampling->Analysis DataProcessing Data Processing & Interpretation Analysis->DataProcessing End End: Results & Conclusion DataProcessing->End

Caption: General workflow for a hydrological tracer study.

References

Brilliant Blue FCF: A Superior and Safer Alternative to Lactofuchsin for Fungal Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a reliable and non-toxic method for fungal staining, Brilliant Blue FCF emerges as a compelling alternative to the traditionally used lactofuchsin. This guide provides a detailed comparison of the two stains, supported by experimental data, to inform your selection of the most appropriate staining solution for your research needs.

This compound, a common food dye, offers comparable, and in some aspects superior, staining performance to lactofuchsin while eliminating the significant toxicity concerns associated with the latter.[1][2][3][4] This makes it a particularly attractive option for routine use in microbiological laboratories, especially when working with live fungal cells.

Performance Comparison: this compound vs. Lactofuchsin

Experimental data reveals that this compound performs on par with or better than lactofuchsin in key aspects of fungal staining.

Performance MetricThis compoundLactofuchsinSource
Fluorescence Intensity (Fungal Cells) Approximately 15–35 arbitrary units higher than lactofuchsinBaseline[1]
Fluorescence Intensity (Bacterial Cells) Not significantly different from lactofuchsinNot significantly different from this compound
Staining Time to Fluorescence Less than 1 minuteLess than 1 minute
Staining Quality More even staining of fungal cell walls and cytoplasm; more prominent staining of septaLess even staining compared to this compound
Toxicity Non-toxic, not harmful to microbial growthToxic, kills or inhibits microbial growth
Cost InexpensiveMore expensive due to toxicity and handling requirements

Experimental Protocols

Detailed methodologies for preparing and using both this compound and lactofuchsin stains are provided below.

This compound Staining Protocol

This protocol is adapted from the findings of Chau et al. (2011).

Materials:

  • This compound dye

  • Lactic acid (85%)

  • Microscope slides and coverslips

  • Inoculating needle or loop

  • Microscope (light and fluorescence capabilities)

Procedure:

  • Prepare the Staining Solution: Prepare a 0.1% (w/v) stock solution of this compound in 85% lactic acid.

  • Sample Preparation: Place a drop of the this compound staining solution onto a clean microscope slide.

  • Inoculation: Using a sterile inoculating needle, transfer a small portion of the fungal colony into the drop of stain.

  • Teasing: Gently tease apart the fungal mycelium with two sterile needles to ensure a thin smear.

  • Mounting: Place a coverslip over the specimen, avoiding air bubbles.

  • Observation: Examine the slide under a light microscope and a fluorescence microscope. Fungal structures will fluoresce under the appropriate excitation and emission wavelengths.

Lactofuchsin Staining Protocol

This is a standard protocol for using lactofuchsin stain.

Materials:

  • Lactofuchsin stain (contains acid fuchsin and lactic acid)

  • Microscope slides and coverslips

  • Inoculating needle or loop

  • Microscope

Procedure:

  • Sample Preparation: Place a drop of lactofuchsin stain on a clean microscope slide.

  • Inoculation: Aseptically transfer a small portion of the fungal colony into the stain.

  • Teasing: Gently spread the fungal material in the stain using two sterile dissecting needles.

  • Mounting: Carefully lower a coverslip over the preparation to avoid trapping air bubbles.

  • Observation: Examine the slide under a microscope. Fungal elements will be stained red.

Experimental Workflow

The following diagram illustrates the general workflow for fungal staining using either this compound or lactofuchsin.

Fungal_Staining_Workflow cluster_prep Slide Preparation cluster_obs Microscopic Observation start Start place_drop Place a drop of stain on a microscope slide start->place_drop Step 1 transfer_fungus Transfer a small portion of fungal colony to the stain place_drop->transfer_fungus Step 2 tease_apart Gently tease apart the fungal material transfer_fungus->tease_apart Step 3 place_coverslip Place a coverslip over the sample tease_apart->place_coverslip Step 4 observe Examine the slide under a microscope place_coverslip->observe Step 5 document Document the results (images, notes) observe->document Step 6

A generalized workflow for preparing fungal slides for microscopic examination.

Mechanism of Staining

Both this compound and the acid fuchsin in lactofuchsin are acidic dyes. In an acidic medium like lactic acid, these dyes are protonated, which facilitates their binding to and staining of the more alkaline components within the fungal cytoplasm and cell wall. This acidic environment is crucial for effective staining, as water-based solutions of these dyes do not produce significant fluorescence in fungal cells.

Conclusion

The evidence strongly supports the use of this compound as a safe, cost-effective, and high-performing alternative to lactofuchsin for fungal staining. Its non-toxic nature eliminates health risks to laboratory personnel and does not interfere with the viability of the microorganisms being studied. For laboratories looking to improve safety and reduce costs without compromising on the quality of their fungal staining, this compound is an excellent choice.

References

A Comparative Analysis of Brilliant Blue FCF and Its Cross-Reactivity with Common Biological Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Brilliant Blue FCF (FD&C Blue No. 1) with other frequently used biological dyes, focusing on potential cross-reactivity and interference in common laboratory applications. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and data interpretation.

This compound is a widely utilized synthetic triphenylmethane dye, not only as a food colorant but also in various biomedical research applications. Its most notable uses in the lab include protein staining in gel electrophoresis and serving as a selective antagonist for the P2X7 receptor, which is implicated in inflammatory responses. Given its broad utility, understanding its compatibility and potential for interference with other dyes is crucial for accurate experimental outcomes.

Spectral Properties and Potential for Overlap

One of the primary sources of cross-reactivity between dyes is the overlap of their absorption and emission spectra. This is particularly critical in applications involving fluorescence detection and spectrophotometry.

DyeCommon AbbreviationTypical Application(s)Absorption Maximum (λmax)
This compoundBB FCFProtein Staining, P2X7 Antagonist~630 nm
Coomassie Brilliant Blue G-250CBBGProtein Quantification (Bradford Assay), Gel Staining~595 nm (in acidic Bradford reagent)
Coomassie Brilliant Blue R-250CBBRProtein Gel Staining~555 nm
Trypan BlueCell Viability Staining~585 nm
Methylene BlueHistological Staining, RNA/DNA Staining~665 nm

Data compiled from various sources.

As indicated in the table, the absorption maximum of this compound is in proximity to that of Methylene Blue and, to a lesser extent, Trypan Blue and the Coomassie dyes. This proximity suggests a potential for spectral overlap, which could lead to inaccurate measurements if these dyes are used concurrently without appropriate controls or spectral unmixing techniques.

Interference in Protein Quantification Assays

A common area of concern is the interference of dyes with protein quantification assays, such as the Bradford assay, which itself uses Coomassie Brilliant Blue G-250.

AssayInterfering DyeNature of Interference
Bradford AssayThis compoundThis compound's absorbance near the 595 nm peak of the Bradford reagent can lead to an overestimation of protein concentration.

Experimental Protocols

This protocol outlines the procedure for determining the absorbance spectra of individual dyes to assess potential spectral overlap.

  • Reagent Preparation : Prepare stock solutions of each dye (e.g., this compound, Methylene Blue, Trypan Blue) in an appropriate solvent (e.g., deionized water, PBS) at a concentration of 1 mg/mL.

  • Working Solutions : Dilute the stock solutions to a final concentration of 10 µg/mL in the desired buffer for analysis.

  • Spectrophotometer Setup : Use a UV-Vis spectrophotometer and blank the instrument with the same buffer used for the working solutions.

  • Spectral Scan : Scan the absorbance of each diluted dye solution across a wavelength range of 400 nm to 800 nm.

  • Data Analysis : Plot the absorbance spectra for each dye to visually inspect for regions of overlap.

Visualizing Methodologies and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow A Prepare Individual Dye Solutions B Measure Absorbance Spectrum of Each Dye A->B D Perform Application-Specific Assay (e.g., Bradford Assay) with and without Test Dye A->D C Analyze for Spectral Overlap B->C F Develop Correction Factor or Identify Non-Interfering Alternative C->F E Quantify Interference D->E E->F

Caption: Workflow for assessing dye cross-reactivity and interference.

P2X7_pathway_inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling P2X7 P2X7 Receptor Inflammation Inflammatory Response P2X7->Inflammation Apoptosis Cell Death P2X7->Apoptosis ATP ATP ATP->P2X7 activates BB_FCF This compound BB_FCF->P2X7 blocks

Caption: Mechanism of P2X7 receptor antagonism by this compound.

Summary and Recommendations

When using this compound in combination with other dyes, it is imperative to consider the potential for spectral overlap and direct interference in assays.

  • Recommendation 1 : Prior to conducting experiments with multiple dyes, perform a spectral analysis as outlined in Protocol 1 to identify any potential for overlap.

  • Recommendation 2 : When performing protein quantification assays in the presence of this compound, it is crucial to include proper controls. This includes a sample containing the buffer and this compound at the same concentration as in the experimental samples to determine its contribution to the absorbance at the measurement wavelength.

  • Recommendation 3 : If significant interference is observed, consider using an alternative protein quantification method that is less susceptible to dye interference, such as the bicinchoninic acid (BCA) assay, after validating its compatibility.

By carefully considering these factors, researchers can mitigate the risks of cross-reactivity and ensure the accuracy and reliability of their experimental data.

Validation of Brilliant Blue FCF as a non-toxic marker for saphenous vein grafts

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Brilliant Blue FCF and traditional surgical markers reveals significant advantages in safety and efficacy for vascular tissue marking.

In the critical field of vascular surgery, particularly in procedures involving saphenous vein grafts, the prevention of graft twisting or kinking is paramount to surgical success. For years, surgeons have relied on off-label use of surgical skin markers, typically containing gentian violet and isopropanol, to mark these delicate tissues. However, emerging research highlights the detrimental effects of these traditional markers and points to a safer, and even therapeutically beneficial, alternative: this compound (FCF). This guide provides a comprehensive comparison of FCF and its alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a common food dye, has been identified as a non-toxic and effective marker for saphenous vein grafts.[1][2][3] Unlike traditional surgical markers containing gentian violet, FCF does not impair the physiological function of vascular tissues.[1][4] In fact, studies have shown that FCF can mitigate injury responses and inhibit intimal hyperplasia, the primary cause of vein graft failure. This makes FCF not just a safe alternative, but a potentially therapeutic one.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the quantitative data from various studies, comparing the effects of this compound, Gentian Violet (a key component of surgical skin markers), Methylene Blue, and the solvent Isopropanol on vascular tissue.

MarkerEffect on Smooth Muscle ContractionCytotoxicityImpact on Intimal Hyperplasia
This compound No impairment; restores stretch-induced loss of contractilityNon-toxic to human umbilical venous smooth muscle cells (HUVSMC)Inhibits intimal thickening
Gentian Violet Cytotoxic effects on HUVSMCInhibits venous cell migration and proliferationContributes to tissue damage
Methylene Blue 60-100% loss in contractile responsesNot explicitly detailed, but impairs functionNot explicitly detailed
50% Isopropanol 60-100% loss in contractile responsesComponent of cytotoxic surgical markersContributes to tissue damage
MarkerEffect on Endothelial-Dependent Relaxation
This compound Enhances endothelial-dependent relaxation
Surgical Skin Marker Impairs endothelial function

Experimental Protocols

The validation of this compound involved a series of key experiments to assess its safety and efficacy compared to other markers.

Physiologic Response in Muscle Bath
  • Objective: To evaluate the effect of the marking dyes on the contractility of vascular smooth muscle.

  • Method: Porcine saphenous vein (PSV) segments were used. After marking with FCF, surgical skin marker, methylene blue, or isopropanol, the tissues were placed in a muscle bath. Contractile responses to stimuli like potassium chloride were measured and compared to control (unmarked) tissues.

Cytotoxicity Assay
  • Objective: To determine the toxicity of the dyes on vascular smooth muscle cells.

  • Method: Human umbilical venous smooth muscle cells (HUVSMC) were cultured and exposed to this compound and gentian violet. Cell viability was then assessed to determine the cytotoxic effects of each agent.

Organ Culture Model for Intimal Hyperplasia
  • Objective: To assess the long-term effect of the markers on the development of intimal hyperplasia.

  • Method: Porcine or human saphenous vein segments were treated with the respective markers and then maintained in an organ culture for a period of time (e.g., 14 days). The thickness of the intimal layer was then measured histologically to quantify the degree of hyperplasia.

Cell Migration and Proliferation Assays
  • Objective: To understand the cellular mechanisms behind intimal hyperplasia.

  • Method: Cultured rat aortic smooth muscle cells (A7r5) were used. The effect of FCF on platelet-derived growth factor (PDGF)-mediated cell migration and proliferation was determined.

Mechanism of Action and Signaling Pathways

The beneficial effects of this compound are believed to be mediated through its interaction with the purinergic receptor P2X7 (P2X7R). Injury to the vein graft during preparation can lead to a release of ATP, which then activates P2X7R, triggering downstream signaling cascades that contribute to inflammation, cell death, and ultimately, intimal hyperplasia. FCF, acting as a P2X7R antagonist, can block these detrimental effects.

G cluster_0 Vein Graft Injury cluster_1 Cellular Response cluster_2 Intervention Vein Harvest and Preparation Vein Harvest and Preparation ATP Release ATP Release Vein Harvest and Preparation->ATP Release P2X7R Activation P2X7R Activation ATP Release->P2X7R Activation Downstream Signaling Downstream Signaling P2X7R Activation->Downstream Signaling Intimal Hyperplasia Intimal Hyperplasia Downstream Signaling->Intimal Hyperplasia This compound This compound This compound->P2X7R Activation Inhibits

Caption: P2X7 Receptor Signaling Pathway in Vein Graft Injury.

Experimental and Logical Workflow

The validation of a non-toxic vein graft marker follows a logical progression from in vitro to more complex models.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Ex Vivo Analysis cluster_2 Phase 3: In Vivo Validation cluster_3 Outcome A Cytotoxicity Screening (e.g., HUVSMC) C Organ Culture Model (Intimal Hyperplasia) A->C B Functional Assays (e.g., Muscle Bath) B->C D Animal Models (e.g., Rabbit Jugular-Carotid Interposition) C->D E Validation as a Non-Toxic Marker D->E

Caption: Experimental Workflow for Vein Graft Marker Validation.

Conclusion

The available evidence strongly supports the use of this compound as a non-toxic and potentially therapeutic marker for saphenous vein grafts. Its superiority over traditional surgical skin markers containing gentian violet and isopropanol is evident in its lack of cytotoxicity and its ability to preserve, and even enhance, vascular function. Furthermore, its inhibitory effect on intimal hyperplasia addresses a key factor in vein graft failure. For researchers and professionals in drug development, this compound represents a promising adjunct to improve the outcomes of vascular bypass surgeries.

References

A Comparative Guide to Brilliant Blue FCF and Other Dyes for Food Matrix Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Brilliant Blue FCF with other synthetic and natural dyes used in food matrix analysis. The performance of these dyes is evaluated based on experimental data from various analytical techniques, offering insights for researchers in selecting the appropriate dye and analytical method for their specific needs.

Executive Summary

This compound (FD&C Blue No. 1) is a widely used synthetic triarylmethane dye in the food and pharmaceutical industries. Its analytical determination is crucial for quality control and regulatory compliance. This guide compares the analytical performance of this compound with other common synthetic dyes such as Tartrazine (FD&C Yellow No. 5) and Sunset Yellow FCF (FD&C Yellow No. 6), as well as emerging natural alternatives like spirulina and butterfly pea flower extracts. The comparison focuses on key analytical parameters including Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates obtained through various analytical methods.

Performance Comparison of Food Dyes

The selection of a dye for food matrix analysis depends on the analytical method employed, the food matrix itself, and the desired sensitivity. The following tables summarize the quantitative performance of this compound and other dyes based on High-Performance Liquid Chromatography (HPLC) and Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Data

HPLC coupled with UV-Vis or Diode Array Detection (DAD) is a common and robust method for the simultaneous determination of multiple food dyes.

DyeFood MatrixAnalytical MethodLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
This compound BeveragesHPLC-DAD0.301.0>90[1]
Confectionery (Jellies, Smarties)HPLC-Vis--79.3 - 100.0[2]
Alcoholic and Soft DrinksRP-HPLC-DAD0.11 - 0.290.32 - 0.9088.13 - 101.9[3]
Tartrazine BeveragesHPLC-DAD1.745.8>90[1]
Confectionery (Jellies, Smarties)HPLC-Vis--79.3 - 100.0[2]
Ice Pops, Gummy Bears, Chewing Gum, SweetsRP-HPLC0.240.72-
Sunset Yellow FCF BeveragesHPLC-DAD1.655.5>90
Ice Pops, Gummy Bears, Chewing Gum, SweetsRP-HPLC0.250.75-
Allura Red AC Ice Pops, Gummy Bears, Chewing Gum, SweetsRP-HPLC0.230.69-
Quinoline Yellow Ice Pops, Gummy Bears, Chewing Gum, SweetsRP-HPLC0.080.24-
Spectrophotometric Data

Spectrophotometry offers a simpler and more cost-effective approach for dye analysis, though it may have limitations in specificity for complex mixtures.

DyeFood MatrixAnalytical MethodLOD (nM)LOQ (nM)Linear Range (µM)Reference
This compound Soft and Isotonic Sports DrinksDifferential Pulse Voltammetry41-0.25 - 15
Tartrazine Soft and Isotonic Sports DrinksDifferential Pulse Voltammetry43-0.10 - 15
Sunset Yellow Powder DrinkFirst Derivative Spectrophotometry--Up to 40.0 µg/mL
Fast Green FCF Milk-based SweetsUV-VIS Spectrophotometry---

Natural Dye Alternatives

With increasing consumer demand for natural ingredients, natural colorants are gaining traction. However, their analysis can be more challenging due to their complex composition and lower stability compared to synthetic dyes.

  • Spirulina: This blue-green algae is a source of phycocyanin, a natural blue pigment. Analysis is typically performed using HPLC to quantify the active compounds.

  • Butterfly Pea Flower (Clitoria ternatea): The vibrant blue color comes from anthocyanins called ternatins. UPLC-UV/MS is used to identify and characterize the anthocyanin profile.

  • Red Cabbage: Contains anthocyanins that can produce a blue color under specific pH conditions.

The analytical data for these natural dyes is less standardized than for synthetic dyes, and performance can vary significantly based on the extraction and purification methods used.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for sample preparation and analysis.

QuEChERS Sample Preparation for Synthetic Dyes in Confectionery

This method is effective for extracting a wide range of dyes from complex food matrices like jellies and candies.

Materials:

  • Homogenized candy sample

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 1 g of the homogenized candy sample into a 15 mL polypropylene centrifuge tube.

  • Add 10 mL of ACN to the tube.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes.

  • Centrifuge the sample at 7500 rpm for 10 minutes at 15 °C.

  • Transfer 1 mL of the supernatant into an LC autosampler vial for analysis.

HPLC-UV/Vis Analysis of this compound in Beverages

This protocol outlines a typical HPLC method for the quantification of this compound in beverage samples.

Instrumentation:

  • HPLC system with a UV/Vis or DAD detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8)

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound standard solution

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 630 nm (for this compound)

  • Gradient Elution: A typical gradient would start with a high percentage of aqueous mobile phase (A) and gradually increase the organic mobile phase (B) to elute the dyes. A re-equilibration step is necessary at the end of each run.

Sample Preparation:

  • Degas carbonated beverage samples using an ultrasonic bath for 10-15 minutes.

  • Filter the beverage sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the filtered sample directly into the HPLC system.

Visualizations

Experimental Workflow for HPLC Analysis of Food Dyes

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Food Sample (e.g., Beverage, Candy) Homogenization Homogenization (if solid) Sample->Homogenization Extraction Extraction (e.g., QuEChERS, Solvent Extraction) Homogenization->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector UV/Vis or DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Quantification->Report

Caption: Workflow for the analysis of food dyes using HPLC.

Decision Tree for Selecting a Dye Analysis Method

G Start Start: Need to Analyze Food Dye Matrix Complex Matrix? (e.g., high fat/sugar) Start->Matrix Multiple Multiple Dyes Present? Matrix->Multiple Yes Matrix->Multiple No QuEChERS Use QuEChERS for Sample Prep Matrix->QuEChERS if yes HighSensitivity High Sensitivity Required? Multiple->HighSensitivity Yes Cost Cost a Major Constraint? Multiple->Cost No SPE Use Solid Phase Extraction (SPE) Multiple->SPE if yes HPLC Use HPLC-UV/Vis or HPLC-MS HighSensitivity->HPLC Yes Spectro Use Spectrophotometry HighSensitivity->Spectro No Cost->Spectro No TLC Use TLC for Screening Cost->TLC Yes

Caption: Decision tree for selecting a food dye analysis method.

References

A Comparative Guide to Brilliant Blue FCF and Fast Green FCF in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two triphenylmethane dyes, Brilliant Blue FCF (BBF) and Fast Green FCF (FGF), focusing on their emerging roles as neuroprotective agents. Both are widely used as food and cosmetic colorants and have demonstrated potential in mitigating neuronal damage through distinct molecular mechanisms. This document synthesizes experimental data to offer an objective comparison of their performance, mechanisms of action, and potential therapeutic applications.

Mechanism of Action: A Tale of Two Pathways

While structurally similar, BBF and FGF exert their neuroprotective effects through different signaling cascades. BBF's action is primarily linked to the direct antagonism of purinergic receptors involved in excitotoxicity, whereas FGF's effects are more closely associated with modulating neuroinflammatory responses and protein aggregation.

This compound (BBF): The primary neuroprotective mechanism of BBF is the antagonism of the P2X7 receptor (P2X7R) [1][2][3]. P2X7R is an ATP-gated ion channel, and its over-activation in response to injury or stress leads to an influx of calcium, triggering inflammatory cascades and neuronal cell death. By blocking this receptor, BBF prevents these downstream excitotoxic events. Additionally, studies have shown that BBF's protective effects are mediated through the inhibition of the extracellular regulated protein kinase (ERK) and glycogen synthase kinase-3β (GSK3β) pathways, which are critically involved in neuronal injury following ischemic events[4][5].

Fast Green FCF (FGF): FGF's neuroprotective properties appear to stem from its anti-inflammatory and anti-aggregation activities. It has been shown to attenuate neuroinflammation by downregulating the Toll-like receptor 4 (TLR4)/Myd88/NF-κB signaling pathway . This pathway is a key regulator of the innate immune response, and its inhibition leads to a reduction in the activation of microglia and astrocytes and a decrease in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Furthermore, FGF has been found to inhibit the aggregation of α-synuclein, a process central to the pathology of Parkinson's disease, and to downregulate the P2X4 receptor , which is implicated in neuropathic pain and postoperative cognitive dysfunction.

Data Presentation: Performance in Preclinical Models

The following tables summarize quantitative data from key in vitro and in vivo studies, allowing for a direct comparison of the neuroprotective efficacy of BBF and FGF.

Table 1: Comparative In Vitro Neuroprotective Effects

CompoundCell LineNeurotoxic InsultConcentrationOutcomeReference
This compound HT22 (Hippocampal)Iodoacetic Acid (IAA)5-20 µMSignificantly prevented IAA-induced cell death (MTT assay) and LDH release.
This compound HT22 (Hippocampal)Iodoacetic Acid (IAA)10-20 µMSignificantly decreased the expression of phosphorylated ERK (p-ERK).
Brilliant Blue G *Primary Retinal CultureATP / BzATPNot specifiedRescued photoreceptor cells from ATP-induced viability loss.
Fast Green FCF HT22 (Hippocampal)Iodoacetic Acid (IAA)Up to 20 µMDid not show protective effects against chemical hypoxia-induced cell death.
Fast Green FCF PC12 Cellsα-synuclein fibrils5-100 µMReduced cytotoxicity and increased cell viability, reaching 89.0% at 100 µM.

*Brilliant Blue G (BBG) is a close structural analog of BBF, often used interchangeably in P2X7R research.

Table 2: Comparative In Vivo Neuroprotective Effects

CompoundAnimal ModelInsult/DiseaseDosage & RouteKey OutcomesReference
This compound RatMCAO (Ischemic Stroke)Not specifiedSignificantly reduced brain infarct volume, cerebral edema, and improved neurological scores.
Brilliant Blue G RatLPS-induced Parkinson'sNot specifiedReduced microglial activation and loss of dopaminergic neurons.
Brilliant Blue G RatTraumatic Brain Injury (TBI)50 mg/kg (IV)Attenuated TBI-induced cerebral edema and improved motor function.
Fast Green FCF MouseLPS-induced Neuroinflammation100 mg/kg (IP)Alleviated depressive-like behavior; suppressed microglial/astrocyte activation; downregulated TNF-α, IL-1β, IL-6.
Fast Green FCF MousePostoperative Cognitive Dysfunction10-100 mg/kg (IP)Attenuated cognitive impairments and down-regulated P2X4 receptor expression.

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways implicated in the neuroprotective actions of this compound and Fast Green FCF.

BBF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2X7R P2X7 Receptor ERK ERK P2X7R->ERK Activates GSK3B GSK3β P2X7R->GSK3B Activates Inflammation Neuroinflammation ERK->Inflammation CellDeath Neuronal Death GSK3B->CellDeath Inflammation->CellDeath BBF This compound BBF->P2X7R Inhibits BBF->ERK Inhibits BBF->GSK3B Inhibits ATP Excess ATP (Injury Signal) ATP->P2X7R Activates

Caption: Neuroprotective pathway of this compound (BBF).

FGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4/MD2 Complex Myd88 Myd88 TLR4->Myd88 NFkB NF-κB Myd88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Upregulates Transcription FGF Fast Green FCF FGF->TLR4 Inhibits LPS LPS (Inflammatory Signal) LPS->TLR4 Activates

Caption: Anti-inflammatory pathway of Fast Green FCF (FGF).

Experimental Protocols

Detailed methodologies for key assays cited in the literature are provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., HT22, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Pre-treatment: Remove the medium and treat the cells with various concentrations of the test compound (e.g., BBF or FGF) for a predetermined duration (e.g., 30 minutes to 24 hours). Include a vehicle-only control group.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 10 µM Iodoacetic acid, 100 µM H₂O₂) to the wells, except for the control wells, and incubate for the desired time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control group.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released from damaged cells into the culture medium.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH assay reagent according to the manufacturer's kit instructions. Typically, this involves mixing a catalyst and dye solution. Add the prepared reaction mixture (e.g., 50 µL) to each supernatant sample.

  • Incubation: Incubate the plate at room temperature for 20-60 minutes, protected from light.

  • Stop Reaction: Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Experimental Workflow Visualization

Experimental_Workflow A 1. Seed Neuronal Cells in 96-well plate B 2. Pre-treat with BBF/FGF (Various Concentrations) A->B C 3. Induce Neurotoxicity (e.g., with IAA, H₂O₂, LPS) B->C D 4. Incubate for 24h C->D E 5a. Perform MTT Assay (Assess Viability) D->E F 5b. Perform LDH Assay (Assess Cytotoxicity) D->F G 6. Measure Absorbance E->G F->G H 7. Analyze & Compare Data G->H

Caption: Workflow for in vitro neuroprotection assays.

Comparative Analysis and Conclusion

The available evidence suggests that both this compound and Fast Green FCF are promising neuroprotective agents, but their optimal applications may differ based on their distinct mechanisms of action.

  • This compound shows strong efficacy in models of acute neuronal injury, such as ischemic stroke and chemical hypoxia. Its direct antagonism of the P2X7 receptor makes it a compelling candidate for conditions characterized by excitotoxicity and ATP-mediated cell death.

  • Fast Green FCF , in contrast, did not show protection in a chemical hypoxia model but demonstrated significant efficacy in models driven by neuroinflammation and proteinopathy. Its ability to suppress microglial activation and inhibit α-synuclein aggregation suggests potential applications in chronic neurodegenerative diseases like Parkinson's disease or conditions with a strong inflammatory component.

References

A Comparative Guide to Brilliant Blue FCF as a Selective Pannexin-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating the diverse physiological and pathological roles of Pannexin-1 (Panx1) channels, the availability of selective inhibitors is paramount. Panx1 channels are implicated in processes ranging from ATP release and purinergic signaling to inflammation and regulated cell death.[1] Differentiating their function from that of other large-pore channels, such as connexin hemichannels or P2X7 receptors, requires pharmacological tools with high specificity. This guide provides a detailed comparison of Brilliant Blue FCF (BB-FCF), a food dye identified as a potent and selective Panx1 inhibitor, against other commonly used alternatives, supported by experimental data and protocols.

Comparative Analysis of Panx1 Inhibitors

The following table summarizes the quantitative performance of BB-FCF compared to other frequently cited Panx1 inhibitors.

InhibitorTarget(s)IC50 (Panx1)IC50 (Other Channels)Key Remarks
This compound Panx1 0.27 µM >100 µM (P2X7R); No effect (Connexins)High selectivity for Panx1 over P2X7R and connexins. A "safe" food dye, useful for in vivo and in vitro studies.
Probenecid Panx1, Organic Anion Transporters150 - 360 µMLittle to no effect on connexin hemichannels.Often used to distinguish Panx1 from connexin activity, but its broad inhibition of anion transporters can be a confounding factor. Requires high concentrations for effect.
Carbenoxolone Panx1, Panx2, Connexins, 11β-HSD~5 µM~21 µM (Cx26), ~34 µM (Cx38)Widely used but lacks specificity, inhibiting both pannexins and connexins. Its mechanism involves interaction with the first extracellular loop of Panx1.
Mefloquine Panx1, Connexins0.05 µM (erythro form)>10 µM (most connexins)High-affinity inhibitor, with a notable potency difference between Panx1 and most connexin channels, allowing for some selective use at nanomolar concentrations.
Brilliant Blue G Panx1, P2X7R3 µM~10 nM (rat P2X7R), ~265 nM (human P2X7R)Structurally similar to BB-FCF but strongly inhibits P2X7 receptors, limiting its diagnostic value for Panx1-specific roles.

Experimental Validation Protocols

The validation of Panx1 inhibition relies on robust experimental methods that directly or indirectly measure channel activity. The two most common approaches are electrophysiological recordings and dye uptake assays.

This method provides a direct measurement of ion flow through Panx1 channels. Whole-cell patch-clamp is the gold standard for characterizing channel properties and the effects of inhibitors.

Protocol:

  • Cell Preparation: Culture cells (e.g., HEK293, N2a, or Xenopus oocytes) expressing the Panx1 channel.

  • Recording Setup: Obtain whole-cell patch-clamp recordings. Use an internal solution containing (in mM): 131 Cs-gluconate, 10 HEPES, 10 EGTA, 8 NaCl, 4 Mg2ATP, and 0.4 Na3GTP, with pH adjusted to 7.2-7.3.

  • Channel Activation: Clamp the membrane potential at a holding potential (e.g., -60 mV). Elicit Panx1 currents by applying depolarizing voltage steps (e.g., to +60 mV). Under physiological conditions, activation can also be induced by high extracellular potassium or specific receptor agonists.

  • Inhibitor Application: After establishing a stable baseline current, perfuse the bath with a solution containing this compound or another inhibitor at the desired concentration.

  • Data Acquisition: Record the current amplitude before, during, and after inhibitor application. The effect should be rapid and, for many inhibitors, reversible upon washout.

  • Analysis: Construct a dose-response curve by plotting the percentage of current inhibition against the inhibitor concentration to calculate the IC50 value.

This assay serves as a functional, higher-throughput surrogate for channel opening, measuring the influx of membrane-impermeant fluorescent dyes into the cytoplasm.

Protocol:

  • Cell Plating: Plate cells expressing Panx1 (e.g., N2a cells, astrocytes) on glass-bottomed dishes.

  • Induction of Panx1 Opening: Wash cells and incubate in a buffer solution (e.g., divalent-free PBS) to potentiate channel opening. Stimulate Panx1 activation with an agonist such as BzATP (100 µM) or by applying mechanical stress.

  • Inhibitor and Dye Application: Pre-incubate a set of cells with varying concentrations of this compound for 5-10 minutes. Add a fluorescent dye such as YO-PRO-1 (5 µM) or ethidium bromide (10 µM) to all wells (control, stimulated, and inhibitor-treated).

  • Incubation: Incubate for 10-15 minutes to allow for dye uptake.

  • Measurement: Wash away the extracellular dye. Measure intracellular fluorescence using a fluorescence microscope or a plate reader.

  • Analysis: Compare the fluorescence intensity of inhibitor-treated cells to the stimulated control. A reduction in fluorescence indicates inhibition of dye uptake and, consequently, Panx1 channel activity.

Visualizing Pathways and Workflows

Understanding the signaling context and experimental design is crucial for interpreting pharmacological data. The following diagrams illustrate a common Panx1 activation pathway and the workflow for its inhibition analysis.

Panx1_Activation_Pathway cluster_stimuli External Stimuli cluster_activation Activation Cascade cluster_channel Channel Gating cluster_inhibitor Inhibition cluster_outcome Cellular Outcome Stimuli Apoptotic Signal or P2X7R Agonist (ATP) Caspase Caspase-3/7 Stimuli->Caspase activates P2X7R P2X7 Receptor Stimuli->P2X7R binds Panx1 Panx1 Channel (Closed) Caspase->Panx1 cleaves C-terminus P2X7R->Panx1 gates Panx1_Open Panx1 Channel (Open) Panx1->Panx1_Open Outcome ATP Release & Dye Uptake Panx1_Open->Outcome BBFCF This compound BBFCF->Panx1_Open blocks

Caption: Panx1 activation via caspase cleavage or P2X7R gating, leading to ATP release.

Dye_Uptake_Workflow A Plate Cells Expressing Panx1 B Pre-incubate with This compound A->B C Induce Panx1 Opening (e.g., with BzATP) B->C D Add Fluorescent Dye (e.g., YO-PRO-1) C->D E Incubate (10-15 min) D->E F Wash & Measure Intracellular Fluorescence E->F G Analyze Data: Compare vs. Control F->G

Caption: Experimental workflow for the Panx1 fluorescent dye uptake inhibition assay.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.